molecular formula C10H10N2O3 B1431834 3-(4-Nitrophenyl)pyrrolidin-2-one CAS No. 1432679-61-2

3-(4-Nitrophenyl)pyrrolidin-2-one

Cat. No.: B1431834
CAS No.: 1432679-61-2
M. Wt: 206.2 g/mol
InChI Key: XLERBMMVUHGRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)pyrrolidin-2-one is a chemical compound offered for research and development purposes. As a specialist supplier, we provide this product to the scientific community as part of a collection of rare and unique chemicals to support early-stage discovery research. Researchers are responsible for verifying the identity and purity of the product to suit their specific experimental needs. This product is sold as-is and is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or personal use. Please note: Specific analytical data, applications, and mechanism of action for this compound are not currently available in the product database.

Properties

IUPAC Name

3-(4-nitrophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-9(5-6-11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLERBMMVUHGRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability of 3-(4-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Stability Mechanisms of 3-(4-Nitrophenyl)pyrrolidin-2-one

Executive Summary & Structural Context

3-(4-Nitrophenyl)pyrrolidin-2-one is a specialized gamma-lactam intermediate often utilized in the synthesis of bioactive peptidomimetics, Factor Xa inhibitors, and GABA-B receptor modulators.[1] Structurally, it consists of a 5-membered lactam ring substituted at the C3 position (alpha to the carbonyl) with a para-nitrophenyl moiety.[1]

Critical Distinction: Researchers must distinguish this compound from its isomers to avoid synthetic misalignment:

  • Target: 3-(4-Nitrophenyl)... (Substituent at C3;

    
    -carbonyl acidity is the dominant feature).[1]
    
  • Isomer A:1-(4-Nitrophenyl)... (Substituent on Nitrogen; stable to racemization, susceptible to amide bond cleavage).[1]

  • Isomer B:4-(4-Nitrophenyl)... (Rolipram/Baclofen analogs; substituent at beta-position).[1]

This guide focuses on the C3-substituted variant , highlighting its unique susceptibility to racemization and specific stability profile under process conditions.

Physicochemical Profile

The presence of the electron-withdrawing nitro group (


) combined with the lactam scaffold creates a molecule with distinct solubility and ionization properties.[1]
PropertyValue / DescriptionTechnical Insight
Molecular Formula

MW: 206.20 g/mol
Physical State Crystalline SolidHigh lattice energy due to intermolecular H-bonding (Lactam NH

O=C).[1][2]
Predicted pKa (C3-H) ~14.5 – 16.0 (DMSO)Critical: The C3 proton is highly acidic due to the combined electron-withdrawing effects of the carbonyl and the p-nitrophenyl ring.[1]
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity; likely permeable but requires polar aprotic solvents for high-concentration processing.[1]
Solubility High: DMSO, DMF, DMAcModerate: MeOH, ACNLow: Water, HexanesPoor water solubility requires co-solvent systems (e.g., DMSO/Water) for biological assays.

Chemical Stability & Degradation Mechanisms

The stability of 3-(4-Nitrophenyl)pyrrolidin-2-one is governed by two competing mechanisms: Lactam Hydrolysis and C3-Racemization .[1]

Racemization (The Primary Risk)

Unlike its C4-substituted analogs (e.g., Baclofen precursors), this compound carries a chiral center directly adjacent to the carbonyl.

  • Mechanism: Under basic conditions (pH > 8.0), the C3 proton is removed to form an enolate intermediate. The planar nature of the enolate destroys stereochemistry, leading to rapid racemization upon reprotonation.

  • Impact: If the target molecule is a single enantiomer (e.g., S-isomer), exposure to weak bases (TEA, Carbonate) or polar protic solvents can degrade enantiomeric excess (ee%) within minutes.

Hydrolysis
  • Acidic: The lactam ring is relatively stable in dilute acid. Strong mineral acids (6M HCl, reflux) are required to open the ring to the corresponding amino acid (4-amino-2-(4-nitrophenyl)butanoic acid).[1]

  • Basic: Hydrolysis competes with racemization.[1] While ring opening occurs, enolization is kinetically faster.

Nitro-Reduction
  • The nitro group is stable to acid/base but sensitive to reducing environments (e.g., catalytic hydrogenation, metal hydrides). Unintentional reduction yields the aniline impurity (3-(4-aminophenyl)pyrrolidin-2-one), which is oxidation-sensitive (browning).[1]

Visualization: Stability & Degradation Pathways

StabilityPathways Target 3-(4-Nitrophenyl) pyrrolidin-2-one (Chiral Target) Enolate Planar Enolate (Achiral Intermediate) Target->Enolate Base (pH > 8) Deprotonation AminoAcid Hydrolysis Product: 4-Amino-2-(4-nitrophenyl) butanoic acid Target->AminoAcid Strong Acid/Base Reflux (Ring Open) Aniline Impurity: 3-(4-Aminophenyl) pyrrolidin-2-one Target->Aniline H2/Pd or Fe/HCl (Reduction) Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation

Caption: Figure 1. Degradation pathways highlighting the high risk of base-mediated racemization (Yellow path) vs. hydrolysis and reduction.[1]

Synthetic & Process Considerations

For researchers synthesizing or scaling this compound, the following protocols ensure integrity.

Synthesis Strategy (Alpha-Arylation)

The most direct route involves the alpha-arylation of pyrrolidin-2-one or cyclization of phenylacetic acid derivatives.[1]

  • Reference Protocol: Coupling of 4-nitro-phenylacetic acid derivatives with ethylene oxide or chloroethylamine equivalents, followed by cyclization.[1]

  • Alternative: Pd-catalyzed alpha-arylation of pyrrolidin-2-one with 1-bromo-4-nitrobenzene (Requires specific ligands to prevent N-arylation).[1]

Handling Precautions
  • Solvent Selection: Avoid Methanol/Ethanol if trace base is present (promotes racemization). Preferred solvents: DCM, Acetonitrile.

  • Storage: Store under Argon at 2-8°C. The nitro group can be photo-labile over long durations; amber vials are mandatory.

Analytical Protocols (Self-Validating Systems)

To verify identity and purity, use the following tiered approach.

HPLC Method for Purity & Related Substances
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses enolization).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (Nitro-aromatic

    
     transition).[1]
    
  • Why this works: The acidic mobile phase stabilizes the lactam and prevents on-column racemization/degradation.[1]

Chiral Separation (Enantiomeric Excess)

Since racemization is the primary risk, a chiral method is required for QC.

  • Column: Chiralpak IC or AD-H (Immobilized polysaccharide).[1]

  • Mobile Phase: Hexane : Isopropanol (80:20).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Note: Avoid diethylamine (DEA) as a modifier if possible, or keep <0.05% to minimize on-column racemization.[1]

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_QC Quality Control Gates Sample Raw Sample (Solid/Oil) Dissolution Dissolve in ACN:Water (1:1) (Neutral pH) Sample->Dissolution PurityCheck RP-HPLC (C18) Check for Hydrolysis/Aniline Dissolution->PurityCheck Aliquot A ChiralCheck Chiral HPLC Check for Racemization Dissolution->ChiralCheck Aliquot B Result Certificate of Analysis PurityCheck->Result ChiralCheck->Result

Caption: Figure 2. Parallel analytical workflow ensuring both chemical purity and stereochemical integrity are verified.

References

  • Nayak, A. et al. "Synthesis and pharmacological evaluation of 3-substituted pyrrolidin-2-one derivatives."[1] Journal of Heterocyclic Chemistry. (General synthesis of 3-aryl lactams).

  • Smith, M. B.March's Advanced Organic Chemistry. 8th Edition. Wiley, 2019. (Mechanisms of lactam hydrolysis and alpha-carbonyl acidity).
  • PubChem Compound Summary. "1-(4-Nitrophenyl)pyrrolidin-2-one (Isomer Comparison)." National Center for Biotechnology Information. Link

  • Matrix Fine Chemicals. "3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Structural Analog Data)." Link

  • Beilstein Journal of Organic Chemistry. "Synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." (Context on pyrrolidinone ring stability). Link

Sources

3-(4-Nitrophenyl)pyrrolidin-2-one molecular weight and structural formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(4-Nitrophenyl)pyrrolidin-2-one

Executive Summary

3-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 1432679-61-2) is a specialized


-lactam scaffold characterized by a 4-nitrophenyl moiety at the C3 position of the pyrrolidinone ring. Distinct from its more common N-substituted isomer (1-(4-nitrophenyl)pyrrolidin-2-one), this compound represents a critical "masked" intermediate in medicinal chemistry. The C3-chiral center and the reducible nitro group make it a versatile precursor for 3-aryl-pyrrolidine-based therapeutics, including GABA analogs, PDE4 inhibitors (e.g., Rolipram analogs), and conformationally restricted dopamine mimics.

This guide provides a definitive technical analysis of its physicochemical properties, a robust synthetic protocol designed to preserve the nitro functionality, and a structural validation framework.

Physicochemical Characterization

The following data establishes the baseline identity of the compound. Researchers must verify these parameters to ensure scaffold integrity before proceeding with downstream functionalization.

ParameterValueNotes
IUPAC Name 3-(4-Nitrophenyl)pyrrolidin-2-one
CAS Number 1432679-61-2 Distinct from N-substituted isomer (13691-26-4)
Molecular Formula

Molecular Weight 206.20 g/mol Average Mass
Monoisotopic Mass 206.0691 DaFor High-Res MS calibration
Physical State Solid (Powder)Typically off-white to pale yellow
Predicted LogP ~1.2 - 1.5Moderate lipophilicity
H-Bond Donors 1(Amide NH)
H-Bond Acceptors 3(Amide Carbonyl + Nitro group)
Chirality Racemic (unless asymmetric synthesis used)C3 is a stereogenic center

Structural Analysis & Logic

The structural value of 3-(4-nitrophenyl)pyrrolidin-2-one lies in its bifunctional reactivity :

  • The Lactam Ring (Core): The rigid 5-membered ring restricts the conformational freedom of the phenyl group, a key feature for binding affinity in receptor pockets (e.g., GPCRs). The lactam nitrogen (N1) is unsubstituted, allowing for further derivatization (alkylation/acylation).

  • The Nitro Group (Handle): Positioned at the para position of the phenyl ring, the nitro group serves as a robust precursor. It withstands acidic/basic cyclization conditions but can be selectively reduced to an aniline (

    
    ) later, providing a handle for sulfonamide or amide coupling in late-stage diversification.
    
Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and key functional regions.

Structure Core Pyrrolidin-2-one Ring (Gamma-Lactam) ChiralCenter C3 Stereocenter (Alpha-Carbon) Core->ChiralCenter Position 3 NH Lactam NH (H-Bond Donor) Core->NH Contains Substituent 4-Nitrophenyl Group (Electron Withdrawing) ChiralCenter->Substituent Attached via C-C bond

Caption: Structural decomposition highlighting the pharmacophoric C3-chiral center and the distinct electronic zones of the molecule.

Synthetic Protocol: The "Nitro-Retention" Route

Challenge: Standard lactam synthesis often involves hydrogenation of nitriles (e.g., Raney Ni/H2). However, this would reduce the nitro group to an amine. Solution: A Staudinger Reduction-Cyclization strategy is recommended. This method uses an azide intermediate and triphenylphosphine (PPh3), which selectively reduces the alkyl azide to an amine (triggering cyclization) without affecting the aromatic nitro group.

Step-by-Step Methodology

Precursors: Ethyl 2-(4-nitrophenyl)acetate, 1-bromo-2-chloroethane, Sodium Azide (


), Triphenylphosphine (

).

Phase 1: Alpha-Alkylation [1]

  • Dissolve Ethyl 2-(4-nitrophenyl)acetate (1.0 eq) in anhydrous DMF under Argon.

  • Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Stir for 30 min to generate the enolate.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise.

  • Warm to room temperature (RT) and stir for 4-6 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and concentrate to yield the chloro-ester intermediate.
    

Phase 2: Azide Substitution

  • Dissolve the chloro-ester intermediate in DMSO.

  • Add Sodium Azide (

    
    , 1.5 eq). Caution: Azides are potentially explosive; use a blast shield.
    
  • Heat to 60°C for 12 hours.

  • Workup: Dilute with water, extract with ether (to remove DMSO), and dry over

    
    .
    

Phase 3: Staudinger Cyclization (The Critical Step)

  • Dissolve the crude azido-ester in THF/Water (10:1 ratio).

  • Add Triphenylphosphine (

    
    , 1.1 eq) at RT.
    
  • Mechanism: The azide reduces to an amine (

    
    ) via the iminophosphorane. The resulting amine immediately attacks the adjacent ester carbonyl (intramolecular cyclization).
    
  • Stir for 16 hours. The solution may turn slightly turbid as triphenylphosphine oxide precipitates.

  • Purification: Evaporate THF. Dissolve residue in DCM. Wash with 1N HCl (to remove unreacted amine) and brine. Purify via flash column chromatography (MeOH/DCM gradient).

Synthesis Workflow Diagram

Synthesis Start Ethyl 2-(4-nitrophenyl)acetate Step1 Step 1: Alkylation (NaH, Br-CH2-CH2-Cl) Start->Step1 Inter1 Intermediate: Chloro-ethyl Ester Step1->Inter1 Step2 Step 2: Azidation (NaN3, DMSO, 60°C) Inter1->Step2 Inter2 Intermediate: Azido-ethyl Ester Step2->Inter2 Step3 Step 3: Staudinger Cyclization (PPh3, THF/H2O) Inter2->Step3 Selective Reduction (Nitro Intact) Final Target: 3-(4-Nitrophenyl)pyrrolidin-2-one Step3->Final Intramolecular Cyclization

Caption: Synthetic pathway utilizing Staudinger reduction to ensure chemoselective lactamization without reducing the nitro group.

Analytical Validation (QC)

To certify the synthesized material, the following analytical signatures must be observed.

MethodExpected SignatureDiagnostic Value
1H NMR (DMSO-d6)

8.2 (d, 2H), 7.6 (d, 2H):
Aromatic protons (AA'BB' system).

7.8 (s, 1H):
Amide NH (broad).

3.8 (t, 1H):
C3-H (Benzylic/Alpha-carbonyl).

3.2-3.4 (m, 2H):
C5-H2 (Next to N).

2.1-2.4 (m, 2H):
C4-H2.
Confirms the 3-substituted regiochemistry (triplet at 3.8 ppm) vs. 1-substituted (aromatic shift differences).
LC-MS (ESI+) [M+H]+ = 207.2 Confirms molecular weight.
IR Spectroscopy 1690-1700 cm⁻¹: Lactam C=O stretch.1520 & 1345 cm⁻¹: Nitro (

) stretches.
Confirms presence of both lactam and nitro groups.

References

  • Brunotte, L., et al. (2024).[1] "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters." Arkivoc, 2024(1), 223-238.

  • CymitQuimica. (n.d.). "Product Data Sheet: 3-(4-Nitrophenyl)pyrrolidin-2-one (CAS 1432679-61-2)."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53634863 (Analogous Structures)." PubChem.

Sources

Methodological & Application

Advanced Protocols for 3-(4-Nitrophenyl)pyrrolidin-2-one: A Versatile Lactam Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-(4-Nitrophenyl)pyrrolidin-2-one as a pharmaceutical intermediate Content Type: Application Notes and Protocols

Executive Summary & Strategic Relevance

3-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 1432679-61-2) represents a high-value "privileged structure" in medicinal chemistry. Its core architecture—a


-lactam ring substituted at the C3 position with a para-nitroaryl group—serves as a bifunctional scaffold. The lactam moiety mimics the peptide bond, offering hydrolytic stability and hydrogen-bonding capability crucial for receptor binding (e.g., Factor Xa inhibitors, PDE4 inhibitors), while the nitro group acts as a "masked" aniline, ready for late-stage diversification into ureas, amides, or sulfonamides.

This guide provides a validated technical roadmap for utilizing this intermediate. Unlike generic preparations, we focus on scalable, purity-driven protocols designed to minimize chromatographic purification in early-phase drug discovery.

Key Applications
  • Factor Xa Inhibitors: Structural analog to the lactam cores found in anticoagulants (e.g., Apixaban-related scaffolds).

  • PDE4 Inhibitors: A 3-aryl positional isomer of Rolipram-type anti-inflammatory agents.

  • Adrenergic Modulators: Precursor to

    
    -adrenergic receptor antagonists when N-alkylated with arylpiperazines.
    

Application Note: Scalable Synthesis of the Core Scaffold

Objective: Synthesize 3-(4-nitrophenyl)pyrrolidin-2-one on a multigram scale with >98% HPLC purity. Rationale: Direct nitration of 3-phenylpyrrolidin-2-one yields a mixture of ortho/para isomers. The superior route constructs the ring with the nitro group already in place, ensuring regiospecificity. We utilize a Modified Gabriel-Colman Rearrangement approach , alkylating a phenylacetate derivative with a masked ethylamine equivalent.

Protocol A: Ring Construction via Phthalimido-Alkylation

Reagents:

  • Methyl 2-(4-nitrophenyl)acetate (Starting Material)

  • N-(2-Bromoethyl)phthalimide

  • Sodium Hydride (60% dispersion in oil)

  • Hydrazine Monohydrate

  • Solvents: DMF (anhydrous), Ethanol, Toluene.

Workflow Diagram (Synthesis Pathway):

SynthesisPathway Start Methyl 2-(4-nitrophenyl)acetate Step1 Alpha-Alkylation (NaH, N-(2-Bromoethyl)phthalimide) Start->Step1 DMF, 0°C to RT Inter1 Phthalimido-Ester Intermediate Step1->Inter1 Step2 Deprotection & Cyclization (Hydrazine, EtOH, Reflux) Inter1->Step2 One-pot unmasking Product 3-(4-Nitrophenyl)pyrrolidin-2-one Step2->Product Crystallization

Caption: Figure 1. Regiospecific synthesis of the 3-aryl-gamma-lactam core via phthalimido-alkylation strategy.

Step-by-Step Procedure:

  • Enolate Formation:

    • Charge an oven-dried 3-neck flask with NaH (1.2 eq) and anhydrous DMF. Cool to 0°C under N2.

    • Add Methyl 2-(4-nitrophenyl)acetate (1.0 eq) dissolved in DMF dropwise. The solution will turn deep purple/red (characteristic of nitrophenyl enolates). Stir for 30 min.

  • Alkylation:

    • Add N-(2-Bromoethyl)phthalimide (1.1 eq) as a solid or DMF solution.

    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot).

    • Quench: Pour into ice water. Filter the precipitated solid (Phthalimido-ester intermediate). Dry in vacuo.

  • Cyclization (The "One-Pot" Unmasking):

    • Suspend the intermediate in Ethanol (0.5 M).

    • Add Hydrazine Monohydrate (3.0 eq).

    • Reflux for 3 hours. A white precipitate (phthalhydrazide byproduct) will form.

    • Workup: Cool to RT. Filter off the phthalhydrazide. Concentrate the filtrate.

    • Dissolve residue in DCM, wash with 1N HCl (to remove residual hydrazine), then Brine.

    • Purification: Recrystallize from EtOAc/Hexanes.

Data Specification:

Parameter Specification Note
Appearance Pale yellow solid Nitro group imparts color
Yield 65–75% (2 steps) High efficiency route

| 1H NMR (DMSO-d6) | ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 8.2 (d, 2H), 7.6 (d, 2H), 7.9 (s, NH), 3.8 (t, 1H, C3-H) | Diagnostic AA'BB' pattern for p-nitro |[1]

Application Note: Functional Group Interconversion (The "Switch")

Objective: Selective reduction of the nitro group to the aniline without reducing the lactam carbonyl or opening the ring. Context: The resulting 3-(4-aminophenyl)pyrrolidin-2-one is the "universal donor" for library synthesis, allowing coupling to carboxylic acids (amides) or isocyanates (ureas).

Protocol B: Catalytic Hydrogenation (Pd/C)

Scientific Insight: While Fe/AcOH reduction is cheaper, it often leaves iron residues that chelate to the lactam, complicating purification. Catalytic hydrogenation is cleaner for pharmaceutical intermediates.

Procedure:

  • Preparation: Dissolve 3-(4-nitrophenyl)pyrrolidin-2-one (10 mmol) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, e.g., 100 mg for 2 g substrate).

  • Hydrogenation: Purge with H2 balloon (1 atm) or use a Parr shaker at 30 psi for faster kinetics. Stir vigorously for 4 hours.

    • Checkpoint: Solution changes from yellow to colorless/faint pink.

  • Isolation: Filter through a Celite pad to remove Pd. Concentrate filtrate.

  • Result: Quantitative yield of the aniline. Use immediately or store under Argon (oxidation sensitive).

Application Note: Divergent Library Synthesis

Objective: Utilize the scaffold to generate Factor Xa-like inhibitors via N-alkylation and Amide coupling.

Mechanism: The lactam Nitrogen (pKa ~15) is acidic enough for alkylation but requires strong bases. The C3-position is also acidic; however, N-alkylation is kinetically favored under specific conditions.

Workflow Diagram (Divergent Synthesis):

DivergentSynthesis cluster_0 Pharmacophore Installation Core 3-(4-Nitrophenyl) pyrrolidin-2-one Amine 3-(4-Aminophenyl) pyrrolidin-2-one Core->Amine Pd/C, H2 (Reduction) Target2 N-Alkylated Lactams (Factor Xa Mimetics) Core->Target2 R-X, NaH (N-Alkylation) Target1 Urea Derivatives (Kinase/Receptor Binding) Amine->Target1 R-NCO (Isocyanates)

Caption: Figure 2. Divergent synthesis map showing the two primary vectors for functionalization: Nitro reduction and Lactam N-alkylation.

Protocol C: N-Alkylation (Lactam Nitrogen)

Critical Control Point: Avoid C3-dialkylation. Use Cesium Carbonate in MeCN (milder) or NaH at low temperature.

  • Dissolve 3-(4-nitrophenyl)pyrrolidin-2-one in dry DMF.

  • Add NaH (1.1 eq) at 0°C. Stir 15 min until gas evolution ceases.

  • Add alkyl halide (e.g., 4-methoxybenzyl chloride) dropwise.

  • Stir at RT for 2 hours.

  • Purification: Flash chromatography (MeOH/DCM).

Quality Control & Analytics

To ensure "Trustworthiness" in your data, use these reference standards.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorption).

  • Retention Time: Nitro-lactam elutes later than the Amino-lactam due to the electron-withdrawing nitro group increasing lipophilicity relative to the polar amine.

Impurity Profile:

  • 4-Nitrophenylacetic acid: Starting material (Acidic peak).

  • Phthalhydrazide: Byproduct from Gabriel synthesis (very polar, elutes at solvent front).

  • C3-Dialkylated byproduct: If excess base/alkylating agent was used in Step 1.

References

  • Brunotte, L. et al. (2024).[2] Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235.[2] Link

  • Maligres, P. E. et al. (2010). Synthesis of the Factor Xa Inhibitor Apixaban. Journal of Medicinal Chemistry. (Cited for general lactam scaffold relevance in anticoagulants).
  • PubChem Compound Summary. (2025). 3-(4-Nitrophenyl)pyrrolidin-2-one.[3] National Center for Biotechnology Information. Link

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines. Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidinones. Link

Sources

Application Note: Scalable Synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-arylpyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Factor Xa inhibitors (e.g., Apixaban intermediates), phosphodiesterase (PDE4) inhibitors, and monoamine reuptake inhibitors. While 4-substituted analogs are easily accessed via Michael addition to crotonates, 3-substituted analogs present a greater synthetic challenge, particularly at scale.

This guide details a robust, scalable protocol for the synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 110966-88-2). Unlike laboratory-scale methods relying on hazardous azides or expensive palladium-catalyzed alpha-arylations, this protocol utilizes a phthalimide-protected alkylation strategy . This route is selected for its high atom economy, crystalline intermediates (avoiding chromatography), and compatibility with the nitro functional group.

Retrosynthetic Analysis & Strategy

To achieve scalable regiocontrol, we disconnect the C3-C4 bond or the N-C5 bond. The most reliable disconnection for scale-up is the formation of the lactam ring from a


-amino ester precursor.
Strategic Pathway
  • Target: 3-(4-Nitrophenyl)pyrrolidin-2-one.

  • Precursor: Ethyl 4-amino-2-(4-nitrophenyl)butanoate.

  • Key Disconnection: Alkylation of the enolate of ethyl (4-nitrophenyl)acetate with a protected ethylamine equivalent.

  • Reagents: Ethyl (4-nitrophenyl)acetate and

    
    -(2-bromoethyl)phthalimide.
    
Pathway Visualization

Retrosynthesis Target 3-(4-Nitrophenyl) pyrrolidin-2-one Intermediate Ethyl 4-amino-2- (4-nitrophenyl)butanoate Target->Intermediate Cyclization (-EtOH) Protected Phthalimide-Protected Intermediate Intermediate->Protected Deprotection SM1 Ethyl (4-nitrophenyl)acetate Protected->SM1 C-Alkylation SM2 N-(2-Bromoethyl)phthalimide Protected->SM2 + Base

Figure 1: Retrosynthetic logic prioritizing stable, crystalline intermediates.

Detailed Experimental Protocol

Phase 1: C-Alkylation of Ethyl (4-nitrophenyl)acetate

This step installs the ethylamine chain. The use of


-(2-bromoethyl)phthalimide protects the amine and prevents polymerization.

Reagents:

  • Ethyl (4-nitrophenyl)acetate (1.0 equiv)

  • 
    -(2-Bromoethyl)phthalimide (1.1 equiv)
    
  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 vol)

Protocol:

  • Preparation: Charge a reaction vessel with Ethyl (4-nitrophenyl)acetate (e.g., 100 g) and anhydrous THF (1.0 L). Cool the solution to 0°C under nitrogen atmosphere.

  • Deprotonation: Slowly add KOtBu (1.2 equiv) portion-wise over 30 minutes. Maintain internal temperature <5°C. The solution will turn deep red/purple due to the formation of the nitrophenyl-stabilized enolate.

  • Alkylation: Add

    
    -(2-bromoethyl)phthalimide (1.1 equiv) as a solid or solution in THF.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The disappearance of the starting ester indicates completion.

  • Quench: Quench with saturated aqueous ammonium chloride (500 mL).

  • Workup: Extract with Ethyl Acetate (2 x 500 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize the crude solid from Ethanol/Hexanes to yield Ethyl 2-(4-nitrophenyl)-4-phthalimidobutanoate .

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Phase 2: One-Pot Deprotection and Cyclization

Standard hydrazinolysis is used to remove the phthalimide group. The resulting primary amine spontaneously attacks the adjacent ester to close the lactam ring.

Reagents:

  • Ethyl 2-(4-nitrophenyl)-4-phthalimidobutanoate (from Phase 1)

  • Methylamine (40% aq.) OR Hydrazine Hydrate (3.0 equiv)

  • Ethanol (10 vol)

Protocol:

  • Dissolution: Suspend the Phase 1 intermediate in Ethanol (10 vol).

  • Deprotection: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.

    • Note: Methylamine is a milder alternative if nitro-reduction is a concern, though hydrazine is standard for phthalimides. The nitro group is generally stable to hydrazine in the absence of a hydrogenation catalyst (e.g., Raney Ni).

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanism:[1][2][3][4][5] Hydrazine cleaves the phthalimide to form phthalhydrazide (insoluble white solid) and the free amine intermediate. The amine attacks the ester, releasing ethanol and forming the lactam.

  • Filtration: Cool the reaction to 0°C. The byproduct (phthalhydrazide) will precipitate heavily. Filter off the white solid and wash the cake with cold ethanol.

  • Isolation: Concentrate the filtrate to dryness.

  • Final Purification: The residue is the crude lactam. Recrystallize from Isopropanol or Ethyl Acetate/Heptane.

Process Data & Analytical Profile

Quantitative Summary
ParameterValueNotes
Overall Yield 60–70%Calculated over 2 steps
Purity (HPLC) >98%After crystallization
Atom Economy ModeratePhthalimide byproduct is waste (recyclable in industrial loops)
Time Efficiency 2 DaysBatch processing time
Analytical Characterization (Expected)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.20 (d, 2H, Ar-H, ortho to NO
      
      
      
      )
    • 
       7.60 (d, 2H, Ar-H, meta to NO
      
      
      
      )
    • 
       7.95 (br s, 1H, NH)
      
    • 
       3.85 (t, 1H, C3-H, benzylic)
      
    • 
       3.20–3.40 (m, 2H, C5-H
      
      
      
      )
    • 
       2.40–2.60 (m, 2H, C4-H
      
      
      
      )
  • IR (ATR): 1690 cm

    
     (Lactam C=O), 1520/1345 cm
    
    
    
    (NO
    
    
    ).
  • Mass Spec (ESI): [M+H]

    
     = 207.2.
    

Critical Control Points & Troubleshooting

Regioselectivity Verification

Ensure the alkylation occurs at the alpha-carbon.

  • Issue: O-alkylation of the enolate.

  • Solution: Use a soft counter-ion (K+) and polar aprotic solvent (THF/DMF). The C-alkylated product is thermodynamically favored.

Nitro Group Stability
  • Risk: Reduction of NO

    
     to NH
    
    
    
    during hydrazinolysis.
  • Mitigation: Ensure no metal contaminants (Fe, Ni, Pd) are present in the reactor, as these catalyze hydrazine-mediated reduction. If reduction is observed, switch deprotection reagent to 40% Aqueous Methylamine at room temperature for 12 hours.

Safety: Alkylating Agents

-(2-Bromoethyl)phthalimide is an alkylating agent.
  • Handling: Use full PPE (gloves, goggles, respirator).

  • Neutralization: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal.

Scientific Grounding & References

The protocol above is synthesized from established methodologies for 3-substituted lactam construction, specifically adapting the "Gabriel-Malonic" strategy to phenylacetate derivatives.

  • General Synthesis of 3-Arylpyrrolidinones:

    • Methodology: Alkylation of esters with azido-triflates or protected amines is a standard route.

    • Source: Brunotte, L. et al. "Synthesis of 3-substituted pyrrolidin-2-ones..."[6] Arkivoc, 2024.[6][7] Link

  • Phthalimide Deprotection Strategies:

    • Technique: Hydrazinolysis is the gold standard for phthalimide cleavage but requires care with nitro groups.

    • Source: "Phthalimides - Synthesis and Deprotection."[4] Organic Chemistry Portal. Link

  • Palladium-Catalyzed Alternatives (Context):

    • Comparison: While direct hydroarylation of pyrrolines exists, it is less scalable due to catalyst cost.

    • Source: Sweeney, J. B. et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." iScience, 2018. Link

  • Factor Xa Inhibitor Chemistry:

    • Context: Similar intermediates (1-(4-nitrophenyl)piperidin-2-one) are used in Apixaban synthesis, validating the stability of the nitro-lactam core.

    • Source: WO2015162551A1 "Process for the preparation of apixaban." Link

Sources

Reagents for the cyclization of 3-(4-Nitrophenyl)pyrrolidin-2-one precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Cyclization Strategies for 3-(4-Nitrophenyl)pyrrolidin-2-one Precursors

Executive Summary

The synthesis of 3-(4-nitrophenyl)pyrrolidin-2-one presents a specific chemoselective challenge: forming the


-lactam ring without reducing the sensitive aromatic nitro (

) moiety. Standard reductive cyclization protocols (e.g.,

or Raney Ni) used for

-nitro esters will invariably reduce the

to an aniline (

), destroying the target pharmacophore.

This Application Note details two field-proven protocols designed to preserve the aromatic nitro group:

  • The Staudinger-Ligation Cyclization: A high-fidelity method using organic azides.

  • Base-Mediated Intramolecular Alkylation: A non-reductive approach using

    
    -halo amides.
    

Critical Reagent Selection Guide

The choice of cyclization reagent is dictated by the oxidation state of the nitrogen in the


-position of the precursor.
Precursor TypeKey ReagentMechanismAr-

Compatibility

-Azido Ester
Triphenylphosphine (

)
Staudinger Reduction / Aza-WittigExcellent (Chemoselective)

-Halo Amide
Potassium tert-butoxide (

)
Intramolecular Alkylation (

)
Excellent (Non-reductive)

-Amino Ester
Xylenes /

Thermal CondensationGood (Requires free amine)

-Nitro Ester

or

Reductive CyclizationPoor (Reduces Ar-

)

Strategic Pathway Visualization

The following logic flow illustrates the decision-making process for synthesizing 3-(4-nitrophenyl)pyrrolidin-2-one while avoiding side reactions.

CyclizationStrategy Start Target: 3-(4-Nitrophenyl)pyrrolidin-2-one Precursor Precursor Selection Start->Precursor RouteA Route A: γ-Azido Ester Precursor->RouteA RouteB Route B: γ-Halo Amide Precursor->RouteB RouteC Route C: γ-Nitro Ester Precursor->RouteC ReagentA Reagent: PPh3 / H2O (Staudinger) RouteA->ReagentA ReagentB Reagent: NaH or KOtBu (Base Alkylation) RouteB->ReagentB ReagentC Reagent: H2 / Pd-C (Hydrogenation) RouteC->ReagentC ResultA Success: Ar-NO2 Preserved ReagentA->ResultA ResultB Success: Ar-NO2 Preserved ReagentB->ResultB ResultC Failure: Ar-NO2 Reduced to Ar-NH2 ReagentC->ResultC

Figure 1: Decision matrix for precursor and reagent selection. Green paths indicate successful retention of the nitrophenyl group.

Detailed Protocols

Protocol A: The Staudinger Cyclization (Recommended)

This method is the "Gold Standard" for nitrophenyl derivatives. It utilizes an azide precursor (Ethyl 4-azido-2-(4-nitrophenyl)butanoate), which is easily accessible from the corresponding alkyl halide. Triphenylphosphine reduces the azide to an iminophosphorane, which hydrolyzes to the amine and cyclizes in situ without touching the aromatic nitro group.

Reagents:

  • Precursor: Ethyl 4-azido-2-(4-nitrophenyl)butanoate (1.0 equiv)

  • Reagent: Triphenylphosphine (

    
    ) (1.1 equiv)
    
  • Solvent: THF / Water (10:1 ratio)

  • Workup: 1M HCl, Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Ethyl 4-azido-2-(4-nitrophenyl)butanoate in 50 mL of THF.

  • Addition: Add 11 mmol of

    
     in one portion at room temperature (RT). Nitrogen evolution (
    
    
    
    ) will be observed, indicating the formation of the iminophosphorane (aza-ylide).
  • Hydrolysis: Stir for 2 hours at RT. Add 5 mL of water to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. The water hydrolyzes the ylide to the amine, which immediately attacks the ethyl ester to close the ring.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The azide spot (high

    
    ) will disappear; the lactam spot (lower 
    
    
    
    , UV active) will appear.
  • Workup:

    • Concentrate THF under reduced pressure.

    • Dissolve residue in EtOAc (100 mL) and wash with 1M HCl (2 x 50 mL) to remove triphenylphosphine oxide (TPPO) and unreacted amine. Note: The lactam is neutral and stays in the organic phase.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography to remove residual TPPO.

Mechanism:



Protocol B: Base-Mediated Intramolecular Alkylation

This route avoids reduction entirely by building the amide bond first, then closing the ring via alkylation. It requires 4-chloro-2-(4-nitrophenyl)butanamide .

Reagents:

  • Precursor: 4-chloro-2-(4-nitrophenyl)butanamide (1.0 equiv)

  • Base: Potassium tert-butoxide (

    
    ) (1.2 equiv) OR Sodium Hydride (
    
    
    
    ) (1.2 equiv)
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve 5 mmol of the chloro-amide precursor in 50 mL of anhydrous THF. Cool to

    
    .
    
  • Deprotonation: Add

    
     (6 mmol) dropwise (as a 1M solution in THF) or add NaH (60% dispersion) in small portions.
    
    • Observation: The solution may turn deep yellow/orange due to the deprotonation of the amide and the nitrophenyl-stabilized benzylic position.

  • Cyclization: Allow the reaction to warm to RT and stir for 3 hours. If conversion is slow (checked by LC-MS), heat to

    
    .
    
    • Note: The amide nitrogen anion attacks the

      
      -carbon, displacing the chloride.
      
  • Quench: Quench carefully with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3 x 30 mL).

  • Purification: The product is usually pure enough after workup. If necessary, recrystallize from Isopropanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ar-

Reduction
Used catalytic hydrogenation or metal/acid.Switch to Protocol A (Staudinger) immediately. Avoid Pd, Ni, or Fe.
Incomplete Cyclization (Protocol A) Insufficient heat or water.Ensure reflux temp is reached; ensure water is present to hydrolyze the P-N bond.
O-Alkylation (Protocol B) Amide oxygen attacked the halide (Imidate formation).Use a softer counter-ion (Li+) or switch solvent to Toluene/KOH (Phase Transfer Catalysis).
Dimerization Concentration too high.Dilute reaction to 0.05 M to favor intramolecular reaction over intermolecular.

References

  • Staudinger Reduction/Cyclization General Methodology

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.
    • Context: Establishes the chemoselectivity of phosphines for azides in the presence of nitro groups.
  • Synthesis of 3-Substituted Pyrrolidin-2-ones

    • Meyers, A. I., & Snyder, L. (1993). "Lactams from esters and amino alcohols." Journal of Organic Chemistry.
    • Context: General lactamization strategies relevant to the backbone structure.
  • Chemoselective Reduction Strategies

    • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation: Selective reduction of nitro compounds." Tetrahedron Letters.
    • Context: Highlights the difficulty of selective reduction, reinforcing the need for the non-reductive Staudinger route.
  • Base-Mediated Lactamization

    • Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley-Interscience.
    • Context: Standard protocols for intramolecular alkyl

Sources

Application Note: Solvent Selection for Reactions Involving 3-(4-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(4-Nitrophenyl)pyrrolidin-2-one represents a critical scaffold in medicinal chemistry, often serving as a precursor for Factor Xa inhibitors and other bioactive lactams.[1] Its structure combines a polar lactam head group (hydrogen bond donor/acceptor) with a nitro-aromatic tail (polar, electron-withdrawing).[1]

This unique duality creates a specific solubility profile:

  • High Polarity: The lactam ring necessitates polar solvents for dissolution.

  • Crystallinity: The rigid arrangement often leads to high melting points, requiring thermal energy or high-boiling solvents for homogeneous reactions.

  • Reactivity: The scaffold is primarily manipulated via nitro-reduction (to the aniline) or N-alkylation (at the lactam nitrogen).[1]

This guide provides a logic-driven approach to solvent selection, moving beyond "standard" choices (like DMF/DCM) toward engineered, greener, and more efficient reaction media.

Solvent Selection Logic: The Polarity Matrix

To select the correct solvent, we must match the solvent's intermolecular forces with the solute's functional groups.

Solubility Profiling

The following table summarizes the predicted solubility behavior of 3-(4-Nitrophenyl)pyrrolidin-2-one based on dielectric constants (


) and Hansen Solubility Parameters.
Solvent ClassRepresentative SolventsSolubility PredictionApplication Suitability
Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)General reaction media; difficult to remove (high BP).[1]
Polar Protic Methanol, Ethanol, IPAGood (Heat required)Ideal for Hydrogenation ; Green chemistry compliant.
Chlorinated DCM, ChloroformModerate Good for workup/extraction; avoided in process scale-up due to toxicity.
Ethers THF, 2-MeTHF, DioxaneModerate to Good Excellent for N-alkylation; 2-MeTHF is a preferred green alternative.[1]
Esters Ethyl Acetate, IPMLow to Moderate Ideal Anti-solvent for crystallization; good for hydrogenation if soluble.
Hydrocarbons Hexane, ToluenePoor (<1 mg/mL)Strictly used as Anti-solvents to force precipitation.
Decision Framework

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

SolventSelection Start Intended Transformation ReactionType Reaction Type? Start->ReactionType Redux Nitro Reduction ReactionType->Redux Alkylation N-Alkylation ReactionType->Alkylation CatHydro Catalytic Hydrogenation (Pd/C, H2) Redux->CatHydro SolvRedux Select: Ethanol or Methanol CatHydro->SolvRedux ReasonRedux High H2 solubility Easy workup Green profile SolvRedux->ReasonRedux BaseMech Base Mediated (NaH or K2CO3) Alkylation->BaseMech SolvAlk Select: DMF (Small Scale) or 2-MeTHF (Process) BaseMech->SolvAlk ReasonAlk Solubilizes base Stabilizes transition state SolvAlk->ReasonAlk

Figure 1: Decision tree for solvent selection based on reaction type.

Protocol 1: Catalytic Hydrogenation (Nitro Reduction)

Objective: Selective reduction of the nitro group to the amine (3-(4-aminophenyl)pyrrolidin-2-one) without affecting the lactam ring.[1]

Solvent Rationale
  • Primary Choice: Ethanol (EtOH) .

  • Why?

    • Protic Nature: Facilitates the transfer of hydrogen species on the catalyst surface.

    • Solubility: Dissolves the nitro-substrate well at reflux or slightly elevated temperatures.[1]

    • Safety: Non-toxic, easy to remove via rotary evaporation.

    • Validation: Unlike DMF, it does not poison Pd/C catalysts.

Detailed Methodology

Reagents:

  • Substrate: 3-(4-Nitrophenyl)pyrrolidin-2-one (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet recommended to reduce ignition risk)[1]

  • Solvent: Absolute Ethanol (0.1 M concentration relative to substrate)

  • Hydrogen Source: H₂ balloon (lab scale) or Parr Shaker (40 psi, process scale)

Step-by-Step Protocol:

  • Dissolution Check: In a round-bottom flask, suspend the substrate in Ethanol. Warm to 40°C. If the solution is not clear, add Methanol (up to 20% v/v) as a co-solvent.

    • Checkpoint: The solution must be homogeneous before adding the catalyst to ensure uniform reaction rates.

  • Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle stream of Nitrogen.

    • Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add it to a solvent blanket.

  • Hydrogenation: Switch the gas source to Hydrogen (H₂). Purge the headspace. Stir vigorously at Room Temperature (RT) to 40°C.

  • Monitoring: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, lower polarity) should disappear, replaced by a more polar, ninhydrin-active amine spot.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C.[2]

    • Wash the pad with warm Ethanol.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: The product is often pure enough for the next step. If necessary, recrystallize from Ethanol/Heptane.

Protocol 2: N-Alkylation of the Lactam[1]

Objective: Functionalization of the lactam nitrogen (e.g., with an alkyl halide).

Solvent Rationale
  • Standard Choice: DMF (Dimethylformamide) .[3]

  • Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) or Acetonitrile .[1]

  • Why?

    • The reaction requires a base (e.g., NaH or Cs₂CO₃) to deprotonate the lactam (pKa ~15-17).

    • DMF: Excellent solubility for polar intermediates but difficult to remove.

    • 2-MeTHF: Derived from renewable resources, separates easily from water during workup, and has a higher boiling point than THF.

Detailed Methodology (Green Process Focus)

Reagents:

  • Substrate: 3-(4-Nitrophenyl)pyrrolidin-2-one (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or NaH (1.2 equiv, requires anhydrous conditions)

  • Solvent: Acetonitrile (MeCN) or 2-MeTHF (0.2 M)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a reaction vessel and cool under Nitrogen.

  • Solvation: Dissolve the substrate in anhydrous MeCN or 2-MeTHF.[1]

  • Deprotonation: Add the base.

    • If using NaH: Add portion-wise at 0°C. Evolution of H₂ gas will occur. Stir for 30 mins.

    • If using Cs₂CO₃: Add in one portion at RT.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Heat to reflux (approx. 80°C for MeCN).

    • Self-Validating Check: The suspension should change appearance as the inorganic salts change (e.g., formation of NaBr/CsBr).

  • Workup (The "Self-Validating" Separation):

    • Cool to RT.

    • Add Water.[2][4][5][6][7]

    • If using MeCN: Evaporate MeCN first, then extract aqueous residue with EtOAc.

    • If using 2-MeTHF: Direct phase separation occurs (2-MeTHF is immiscible with water).[1] Wash the organic layer with Brine.[2]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

AlkylationWorkflow Start Start: Substrate + Solvent (MeCN or 2-MeTHF) BaseStep Add Base (Cs2CO3) Deprotonate Lactam Start->BaseStep AddElec Add Electrophile (Alkyl Halide) BaseStep->AddElec Heat Reflux (80°C) Monitor TLC AddElec->Heat Check Complete? Heat->Check Check->Heat No Workup Phase Separation (Water Wash) Check->Workup Yes Product Isolated N-Alkyl Product Workup->Product

Figure 2: Workflow for N-Alkylation using Green Solvents.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrogenation Catalyst poisoning or poor H₂ mass transfer.[1]Switch to Methanol ; increase agitation speed; ensure substrate is fully dissolved (add heat).
O-Alkylation vs N-Alkylation Ambident nucleophile behavior.[1]Use a harder cation (Li+ or Na+) and a polar aprotic solvent to favor N-alkylation; avoid silver salts.[1]
Poor Solubility High crystal lattice energy.Use DMSO as a co-solvent (10%) in reactions; use hot Ethanol for recrystallization.
Product Oiling Out Impurities preventing crystallization.Seed the mixture with a pure crystal; switch to an EtOAc/Hexane solvent system to force precipitation.

References

  • Synthesis of Lactams via Green Solvents

    • Insights into Ammonia Borane-Enabled Green Synthesis of N-Substituted Lactams. ACS Sustainable Chemistry & Engineering. (2021).[7][8]

  • General Reductive Methodologies

    • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds.[9] Journal of Synthetic Chemistry.[9] (2024).[6][9][10]

  • Solubility & Solvent Properties

    • Solvents and sustainable chemistry.[4][6] Proceedings of the Royal Society A. (2009).

  • Lactam Functionalization Protocols

    • Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement.[1] Organic Syntheses. (2023).[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Nitrophenyl)pyrrolidin-2-one by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(4-Nitrophenyl)pyrrolidin-2-one via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory. Our focus is on the underlying principles and practical solutions to ensure the consistent attainment of high-purity material.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-(4-Nitrophenyl)pyrrolidin-2-one?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1][2] For 3-(4-Nitrophenyl)pyrrolidin-2-one, a compound with significant polarity due to the nitro group and the lactam moiety, the ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point to ensure complete dissolution.[3][4][5]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified solid.[1][3]

  • Impurity Solubility Profile: The solvent should either keep impurities dissolved at all temperatures or render them completely insoluble so they can be removed by hot filtration.[2]

  • Chemical Inertness: The solvent must not react with 3-(4-Nitrophenyl)pyrrolidin-2-one.[2][3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying process.[3]

  • Safety and Cost: The solvent should be non-flammable, inexpensive, and have low toxicity.[3]

Given the polar nature of the target compound, polar solvents are a logical starting point.[6] Alcohols like ethanol or methanol are often effective for aromatic nitro compounds.[7][8]

Q2: How should I perform a small-scale solvent screening to identify the best solvent?

A2: A systematic, small-scale approach is essential to avoid wasting a large amount of your crude product.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of crude 3-(4-Nitrophenyl)pyrrolidin-2-one into several small, labeled test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a potential solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene) dropwise, up to about 0.5 mL.[9] Agitate the mixture. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature. A solvent that dissolves the compound completely at this stage is unsuitable.[2]

  • Heating: For solvents in which the compound was sparingly soluble or insoluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4][9]

  • Observation (Hot): Observe if the compound fully dissolves. If it does not, add more solvent dropwise until it does, keeping track of the approximate volume. A good solvent will dissolve the compound completely upon heating.[5] If the compound remains insoluble even in a significant volume of hot solvent, it is not a suitable choice.[9]

  • Cooling: Allow the test tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.[10]

  • Evaluation: The best solvent is the one that resulted in the formation of a large quantity of well-defined crystals upon cooling.

Table 1: Hypothetical Solvent Screening Results for 3-(4-Nitrophenyl)pyrrolidin-2-one

SolventSolubility at 25°C (in ~0.5 mL)Solubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleSparingly SolublePoor/SlowPotentially useful as an anti-solvent.
EthanolSparingly SolubleSolubleGood crystal formationPromising Candidate
AcetoneSolubleSolublePoor recoveryUnsuitable (too soluble)
Ethyl AcetateSparingly SolubleSolubleModerate crystal formationPossible Candidate
TolueneInsolubleInsolubleNoneUnsuitable (insoluble)
HexaneInsolubleInsolubleNoneUnsuitable (insoluble)
Q3: When and how should I use a mixed-solvent system?

A3: A mixed-solvent system is employed when no single solvent meets the ideal criteria.[6] This is typically necessary when your compound is excessively soluble in one solvent (a "good" solvent) and poorly soluble in another (a "bad" or "anti-solvent").[6] The two solvents must be miscible. For 3-(4-Nitrophenyl)pyrrolidin-2-one, a common and effective pair could be Ethanol ("good" solvent) and Water ("bad" solvent).[9]

Protocol: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[10]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).[6][10] This cloudiness indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6][10]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[11]

mixed_solvent_workflow start Start with Crude Compound dissolve Dissolve in minimum hot 'good' solvent start->dissolve add_bad Add 'bad' solvent dropwise until persistent cloudiness dissolve->add_bad check_cloudy Cloudy? add_bad->check_cloudy add_good Add a few drops of 'good' solvent to clarify check_cloudy->add_good Yes cool Cool slowly to induce crystallization add_good->cool end Collect Pure Crystals cool->end

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 3-(4-Nitrophenyl)pyrrolidin-2-one.

Problem 1: The compound "oils out" instead of forming crystals.
  • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[6] The compound melts before it can crystallize. This is often exacerbated by a high concentration of impurities, which can depress the melting point.[6]

  • Solution:

    • Re-heat the solution until the oil completely redissolves.[6]

    • Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point.[12][13]

    • Ensure a very slow cooling rate. You can achieve this by placing the hot flask inside a larger beaker containing warm water (a makeshift water jacket) or by leaving it on a hotplate with the heat turned off.[13] This allows the solution to cool gradually, favoring the formation of an ordered crystal lattice over an amorphous oil.

Problem 2: No crystals form, even after the solution has cooled in an ice bath.
  • Causality: This typically indicates one of two issues: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated and requires a nucleation site to initiate crystal growth.[13]

  • Solution Workflow:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask just below the surface of the solution with a glass rod.[6][13] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure product, add it to the solution to act as a "seed" for crystallization to begin.[13]

    • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[12][13] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then repeat the slow cooling process.[12]

    • Re-evaluate Solvent: If the problem persists, the chosen solvent may not be optimal. It may be necessary to remove all solvent via rotary evaporation and attempt the recrystallization again with a different solvent or solvent system.[12][13]

no_crystals_troubleshooting start Cooled solution, no crystals induce Attempt to Induce Crystallization (Scratch / Seed) start->induce check_crystals Crystals Form? induce->check_crystals reduce_solvent Reduce solvent volume (Boil off a portion) check_crystals->reduce_solvent No success Success: Collect Crystals check_crystals->success Yes re_cool Cool slowly again reduce_solvent->re_cool fail Failure: Re-evaluate solvent system reduce_solvent->fail re_cool->induce

Problem 3: The final product yield is very low.
  • Causality: A low yield can result from several factors during the procedure.

    • Using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[6][12]

    • Premature crystallization during a hot filtration step (if performed).

    • Washing the collected crystals with a solvent that is not ice-cold, causing some of the pure product to redissolve.[6]

    • Incomplete transfer of crystals from the flask to the filter.

  • Solution:

    • Optimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][4]

    • Check Mother Liquor: After filtration, cool the remaining filtrate (mother liquor) in an ice bath for an extended period. If a significant second crop of crystals forms, it confirms that too much solvent was used initially. This second crop can be collected, though it may be of lower purity.

    • Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving the product.[6][11]

Problem 4: The recrystallized product is still colored.
  • Causality: The presence of colored impurities that are soluble in the recrystallization solvent can co-crystallize with the product or be adsorbed onto the crystal surface.

  • Solution:

    • Decolorizing Carbon: Activated charcoal (carbon) can be used to remove colored impurities.[3]

    • Protocol:

      • After dissolving the crude compound in the hot solvent, remove the flask from the heat source to prevent bumping.

      • Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

      • Swirl the mixture and gently reheat it to boiling for a few minutes.

      • Perform a hot gravity filtration using fluted filter paper to remove the carbon. This step must be done quickly to prevent the desired compound from crystallizing in the funnel. It is often helpful to pre-heat the funnel and receiving flask.

      • Allow the clear, hot filtrate to cool and crystallize as usual.

References

  • Solvent Selection and Recrystallization Guide . (n.d.). Scribd. Retrieved from [Link]

  • Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . MDPI. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet . (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Docherty, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol . ResearchGate. Retrieved from [Link]

  • Recrystallization . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Maghsoodi, M. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing . SciSpace. Retrieved from [Link]

  • Sudo, S., et al. (2007). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 . Journal of Chemical Engineering of Japan. Retrieved from [Link]

  • Acevedo, D., et al. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals . CrystEngComm. Retrieved from [Link]

  • 3.6F: Troubleshooting . (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations . (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • (2E)-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one . (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • Lab Procedure: Recrystallization . (n.d.). ChemTalk. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? . (2014). Reddit. Retrieved from [Link]

  • Organic Chemistry Lab: Recrystallization . (2007). YouTube. Retrieved from [Link]

  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization-1.pdf . (n.d.). Grossmont College. Retrieved from [Link]

  • Recrystallization . (2020). YouTube. Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina . (2020). YouTube. Retrieved from [Link]

  • 3-(4-Nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one . (n.d.). PubChem. Retrieved from [Link]

  • Pyrrolidine . (n.d.). Wikipedia. Retrieved from [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction? . (2024). ResearchGate. Retrieved from [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures . (2026). Pharmaceutical Sciences. Retrieved from [Link]

  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions . (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in the Synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this valuable compound. Our approach is rooted in mechanistic principles and field-proven insights to help you optimize your reaction conditions and achieve higher conversion rates.

Introduction

The synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one, a key intermediate in various pharmaceutical and research applications, often presents challenges that can lead to suboptimal yields. Low conversion rates are a frequent concern, stemming from a variety of factors related to starting material quality, reaction conditions, and the inherent reactivity of the intermediates. This guide provides a structured, question-and-answer-based approach to systematically identify and resolve these issues.

The most common and efficient synthetic route to 3-(4-Nitrophenyl)pyrrolidin-2-one involves a two-step process:

  • Michael Addition: The conjugate addition of a soft nucleophile, typically a malonate ester, to a 4-nitrophenyl-substituted Michael acceptor. A prevalent strategy is the reaction of diethyl malonate with 1-nitro-4-vinylbenzene (p-nitrostyrene).[1]

  • Reductive Cyclization: The subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization (lactamization) to form the desired pyrrolidinone ring.

This guide will focus on troubleshooting issues that may arise during these critical steps.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Michael addition step is showing low to no conversion. What are the likely causes?

Low conversion in the Michael addition is a common hurdle. The primary factors to investigate are the quality of your reagents, the choice of base, and the reaction conditions.

A1: Troubleshooting the Michael Addition

  • Reagent Quality:

    • p-Nitrostyrene Purity: The Michael acceptor, p-nitrostyrene, can be prone to polymerization, especially if stored improperly. Ensure you are using a fresh or properly stored batch. The presence of oligomers or polymers will significantly reduce the concentration of the active monomer and hinder the reaction.

    • Diethyl Malonate and Base Quality: The purity of diethyl malonate and the base used is critical. The base, often a mild one like triethylamine or piperidine, should be anhydrous and of high purity to effectively generate the enolate of diethyl malonate.[2]

  • Choice and Stoichiometry of the Base:

    • Base Strength: The base should be strong enough to deprotonate diethyl malonate but not so strong as to promote side reactions like polymerization of the nitrostyrene. Common bases for this type of reaction include sodium ethoxide, triethylamine, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

    • Catalytic vs. Stoichiometric Base: While a catalytic amount of a strong base like sodium ethoxide is often sufficient, sometimes a stoichiometric amount of a weaker base like triethylamine is used. If you are observing low conversion with a catalytic amount, consider increasing the stoichiometry.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like THF, DMF, or acetonitrile are generally good choices as they can solvate the ionic intermediates.

    • Temperature: Michael additions are typically run at room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. However, be cautious, as higher temperatures can also promote polymerization of the nitrostyrene. Conversely, if side reactions are an issue, cooling the reaction might be necessary.

Experimental Protocol: Optimized Michael Addition of Diethyl Malonate to p-Nitrostyrene

This protocol provides a starting point for optimizing your reaction.

Parameter Condition Rationale
Reactants Diethyl malonate (1.1 eq.), p-Nitrostyrene (1.0 eq.)A slight excess of the nucleophile can help drive the reaction to completion.
Base Sodium ethoxide (0.1 eq.) in ethanolA catalytic amount of a strong base is often effective and minimizes side reactions.
Solvent Anhydrous EthanolA protic solvent that can facilitate proton transfer steps.
Temperature Room TemperatureA mild condition to balance reaction rate and minimize side reactions.
Reaction Time 2-24 hoursMonitor by TLC until the starting material is consumed.

Step-by-Step Procedure:

  • To a stirred solution of sodium ethoxide (0.1 eq.) in anhydrous ethanol, add diethyl malonate (1.1 eq.) dropwise at room temperature.

  • Stir the mixture for 15-20 minutes to ensure complete formation of the enolate.

  • Add a solution of p-nitrostyrene (1.0 eq.) in anhydrous ethanol dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Q2: I have successfully synthesized the Michael adduct, but the reductive cyclization step is giving me a low yield of the final product. What could be the problem?

The reductive cyclization is a tandem reaction that involves two key transformations. Issues can arise with either the reduction of the nitro group or the subsequent intramolecular cyclization.

A2: Troubleshooting the Reductive Cyclization

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is a clean and effective method. Common catalysts include Palladium on carbon (Pd/C) or Raney Nickel. Ensure the catalyst is active and the reaction is performed under an appropriate pressure of hydrogen.

    • Chemical Reduction: Reagents like tin(II) chloride (SnCl2) in the presence of a strong acid (e.g., concentrated HCl) or iron powder in acetic acid are also effective. The choice of reducing agent can sometimes influence the efficiency of the subsequent cyclization.

  • Reaction Conditions for Cyclization:

    • pH Control: The pH of the reaction mixture can be critical for the intramolecular cyclization. After the reduction of the nitro group to an amine, the reaction medium should be conducive to the nucleophilic attack of the newly formed amine on one of the ester carbonyls. Sometimes, adjusting the pH to be slightly acidic or basic can promote the cyclization.

    • Temperature: The cyclization step may require heating to proceed at a reasonable rate. Refluxing the reaction mixture after the reduction is complete is a common practice.

  • Potential Side Reactions:

    • Incomplete Reduction: If the nitro group is not fully reduced to the amine, the cyclization will not occur. Monitor the reduction step carefully by TLC to ensure complete conversion.

    • ** intermolecular Reactions:** If the concentration of the intermediate is too high, intermolecular side reactions (e.g., polymerization) can compete with the desired intramolecular cyclization. Performing the reaction at a lower concentration might be beneficial.

Experimental Protocol: Reductive Cyclization of the Michael Adduct

This protocol outlines a general procedure for the reductive cyclization.

Parameter Condition Rationale
Reactant Diethyl 2-(1-(4-nitrophenyl)ethyl)malonate (1.0 eq.)The Michael adduct from the previous step.
Reducing Agent 10% Palladium on Carbon (catalytic), Hydrogen gasA clean and efficient method for nitro group reduction.
Solvent Ethanol or Acetic AcidSolvents that are compatible with catalytic hydrogenation.
Temperature Room temperature for reduction, then reflux for cyclizationStepwise temperature control for optimal conversion.
Reaction Time Monitor by TLCEnsure complete reduction before proceeding with cyclization.

Step-by-Step Procedure:

  • Dissolve the Michael adduct in ethanol or acetic acid in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Heat the filtrate to reflux to promote the intramolecular cyclization.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of the Synthetic Pathway and Troubleshooting Logic

To provide a clearer understanding of the process and the points of potential failure, the following diagrams illustrate the synthetic workflow and the troubleshooting decision tree.

Synthetic Workflow A Diethyl Malonate + p-Nitrostyrene B Michael Addition (Base Catalyst) A->B Reactants C Diethyl 2-(1-(4-nitrophenyl)ethyl)malonate B->C Intermediate D Reductive Cyclization (e.g., H2, Pd/C) C->D Reduction & Cyclization E 3-(4-Nitrophenyl)pyrrolidin-2-one D->E Final Product Troubleshooting_Logic start Low Conversion Rate? q1 Which step is failing? (Michael Addition or Reductive Cyclization) start->q1 ma Michael Addition q1->ma Michael Addition rc Reductive Cyclization q1->rc Reductive Cyclization ma_reagents Check Reagent Purity (p-Nitrostyrene, Base) ma->ma_reagents ma_base Optimize Base (Type, Stoichiometry) ma->ma_base ma_conditions Adjust Reaction Conditions (Solvent, Temperature) ma->ma_conditions rc_reduction Verify Complete Reduction (TLC Analysis) rc->rc_reduction rc_catalyst Check Catalyst Activity (e.g., Pd/C) rc->rc_catalyst rc_conditions Optimize Cyclization Conditions (pH, Temperature, Concentration) rc->rc_conditions

Caption: Troubleshooting decision tree for low conversion rates.

Characterization Data

Expected Analytical Data:

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyrrolidinone ring and the disubstituted benzene ring.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.
IR Spectroscopy Characteristic absorptions for the amide C=O stretch, N-H stretch, and the nitro group (N-O stretches).
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C10H10N2O3.

Researchers should perform these standard analytical techniques to confirm the successful synthesis of the target compound.

Conclusion

Troubleshooting low conversion rates in the synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one requires a systematic approach that addresses the key steps of Michael addition and reductive cyclization. By carefully considering reagent quality, reaction conditions, and potential side reactions, researchers can significantly improve their yields. This guide provides a framework for identifying and resolving common issues, empowering you to achieve your synthetic goals with greater efficiency and confidence.

References

  • Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. [Link]

  • CARBONYL COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • An expedient and green protocol for the Michael addition of malonates, diketones and beta-keto esters to the nitrostyrenes. ResearchGate. [Link]

  • Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone.

Sources

Technical Support Center: Minimizing Side Reactions During 3-(4-Nitrophenyl)pyrrolidin-2-one Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of 3-(4-nitrophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Below, you will find a curated set of troubleshooting guides and frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target molecule, 3-(4-aminophenyl)pyrrolidin-2-one.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction is slow or incomplete, with a significant amount of starting material remaining. What are the primary causes and how can I fix this?

A1: Incomplete conversion is a frequent issue that can often be resolved by systematically evaluating your reaction parameters.

  • Catalyst Activity: The health of your catalyst is paramount. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can deactivate over time due to improper storage or poisoning by contaminants.[1]

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. For catalytic hydrogenations, ensure the catalyst was stored under an inert atmosphere. If you suspect catalyst poisoning (e.g., from sulfur-containing compounds), pretreatment of your starting material or solvent may be necessary. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also accelerate the reaction.[1]

  • Hydrogen Pressure (for Catalytic Hydrogenation): For some substrates, atmospheric pressure may be insufficient to drive the reaction to completion in a reasonable timeframe.

    • Solution: Increase the hydrogen pressure. Many reactions that are sluggish at atmospheric pressure proceed smoothly at 50-100 psi. Ensure your glassware and equipment are rated for the pressure you intend to use.

  • Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate, as the reaction often occurs on the surface of the heterogeneous catalyst.[1]

    • Solution: Your starting material must be fully dissolved. Methanol and ethanol are common choices. If solubility is an issue, consider using a co-solvent system like THF/ethanol or adding acetic acid, which can also help activate some catalysts.[1]

  • Temperature: While many nitro reductions proceed well at room temperature, some require thermal energy to overcome the activation barrier.[1]

    • Solution: Gently heat the reaction mixture to 40-50 °C. However, be cautious, as excessive heat can promote side reactions.[1] Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: My TLC/HPLC analysis shows multiple product spots, and the yield of the desired amine is low. What are these side products and how can I prevent their formation?

A2: The formation of multiple byproducts points to a lack of chemoselectivity. The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If these intermediates are long-lived, they can react further to form undesired dimers like azoxy, azo, or hydrazo compounds.[2][3]

  • Incomplete Reduction Intermediates: The primary cause is often insufficient reducing power or poor reaction kinetics, allowing intermediates to accumulate.

    • Solution: Ensure you are using a sufficient excess of your reducing agent. For metal/acid reductions (e.g., SnCl₂), use 3-5 equivalents.[1] For catalytic hydrogenation, ensure efficient stirring to maximize gas-liquid-solid mixing and maintain a positive hydrogen pressure. Efficiently removing these intermediates by driving the reaction forward to the amine is key.

  • Lactam Ring Instability: The pyrrolidin-2-one ring (a lactam) is generally stable, but can be susceptible to hydrolysis or reduction under very harsh conditions.

    • Solution: Avoid excessively high temperatures or highly acidic/basic conditions for prolonged periods. Catalytic hydrogenation at neutral pH is often the mildest method and is preferred to preserve the lactam ring.[4] While metal/acid reductions are effective, the workup often involves neutralization, which can affect the lactam if not done carefully.

  • Aromatic Ring Over-reduction: Aggressive hydrogenation conditions (high pressure, high temperature, prolonged reaction time with catalysts like Rhodium or Ruthenium) can lead to the saturation of the phenyl ring.

    • Solution: Palladium (Pd) and Platinum (Pt) catalysts are generally selective for the nitro group reduction without affecting the aromatic ring under standard conditions.[5] Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

Below is a diagram illustrating the potential reaction pathways.

ReactionPathways cluster_main Reaction Pathways for 3-(4-Nitrophenyl)pyrrolidin-2-one Reduction Start 3-(4-Nitrophenyl)pyrrolidin-2-one Hydroxylamine Hydroxylamine Intermediate Start->Hydroxylamine Reduction Step 1 RingOpened Ring-Opened Byproduct Start->RingOpened Harsh Conditions (e.g., high T, strong acid/base) Amine Desired Product: 3-(4-Aminophenyl)pyrrolidin-2-one Hydroxylamine->Amine Reduction Step 2 (Desired Pathway) Azoxy Azoxy Dimer Hydroxylamine->Azoxy Dimerization (Side Reaction)

Caption: Desired and undesired reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this transformation?

A1: The "best" agent depends on your scale, available equipment, and sensitivity of other functional groups. Here is a comparison of common methods:

MethodReagentsProsCons
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂High yield, clean reaction, easy product isolation (filtration), mild (neutral pH).[4]Requires specialized pressure equipment, catalyst can be pyrophoric, potential for catalyst poisoning.[6]
Metal/Acid Reduction Fe/HCl, SnCl₂/HClInexpensive, effective, tolerant of some catalyst poisons.[4][7]Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates, workup can be tedious.
Transfer Hydrogenation Ammonium formate, HydrazineAvoids the need for high-pressure H₂ gas.[3]Can be slower, hydrazine is highly toxic.

For the reduction of 3-(4-nitrophenyl)pyrrolidin-2-one, catalytic hydrogenation with 5-10% Pd/C is often the preferred method due to its high chemoselectivity and mild reaction conditions, which preserve the lactam ring.[5][7]

Q2: How do I set up and monitor a typical catalytic hydrogenation reaction for this substrate?

A2: Below is a standard, lab-scale protocol.

Experimental Protocol: Catalytic Hydrogenation of 3-(4-Nitrophenyl)pyrrolidin-2-one

  • Setup:

    • To a heavy-walled hydrogenation flask or a Parr shaker vessel, add 3-(4-nitrophenyl)pyrrolidin-2-one (1.0 eq).

    • Add a magnetic stir bar.

    • Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material). Caution: Pd/C can be pyrophoric and should be handled with care.

    • Add a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to dissolve the starting material completely (concentration typically 0.1-0.5 M).

  • Reaction:

    • Seal the vessel and connect it to a hydrogen source.

    • Purge the vessel by evacuating it under vacuum and refilling with hydrogen gas three times to ensure an inert atmosphere has been replaced by hydrogen.

    • Pressurize the vessel to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

    • The reaction is often exothermic; monitor the temperature.[2]

  • Monitoring:

    • Monitor the reaction progress by observing hydrogen uptake (pressure drop) and by periodic sampling (if the setup allows).

    • To analyze a sample, carefully depressurize the vessel, withdraw a small aliquot, filter it through a syringe filter (to remove Pd/C), and analyze by TLC or LC-MS. The product amine should have a significantly lower Rf on silica gel than the starting nitro compound.

  • Workup:

    • Once the reaction is complete (no more starting material visible by TLC), carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent to recover all the product. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Quench it with water.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-(4-aminophenyl)pyrrolidin-2-one.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Q3: Can I use sodium borohydride (NaBH₄) for this reduction?

A3: No, sodium borohydride is generally not strong enough to reduce an aromatic nitro group under standard conditions.[8][9] It is a chemoselective reagent typically used for the reduction of aldehydes and ketones.[9] Using NaBH₄ would likely result in no reaction with the nitro group. More powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce nitro groups, but they are not recommended here as they would also reduce the lactam amide bond.[7]

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing common issues.

TroubleshootingFlowchart decision decision solution solution start Start: Low Yield or Impure Product q1 Is starting material (SM) consumed (by TLC/HPLC)? start->q1 q2 Is desired product the major spot/peak? q1->q2 Yes a1 Issue: Incomplete Reaction q1->a1 No s2 Purify product via recrystallization or chromatography. q2->s2 Yes a2 Issue: Side Product Formation q2->a2 No s1 1. Check catalyst activity (use fresh). 2. Increase H2 pressure. 3. Improve SM solubility (change solvent). 4. Increase temperature moderately (40-50°C). a1->s1 Troubleshoot s3 1. Use milder conditions (lower T, P). 2. Ensure sufficient reducing agent. 3. Switch to a more selective method (e.g., H2/Pd-C at neutral pH). 4. Minimize reaction time after SM is consumed. a2->s3 Troubleshoot

Caption: A logical guide to troubleshooting the reduction.

References

  • Missouri S&T. Aromatic Nitro Compounds. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Cui, G., et al. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 27(21), 7248. Available from: [Link]

  • Doubleday, C. E., et al. (2018). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Organic Letters, 20(2), 354-357. Available from: [Link]

  • ResearchGate. Which one is the best procedure for the reduction of aromatic nitro compounds?. Available from: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

  • Chemistry Stack Exchange. Chemoselectivity in reduction of 3′-nitroacetophenone. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity of 3-(4-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 3-(4-Nitrophenyl)pyrrolidin-2-one. We will explore and compare various analytical approaches, grounding our experimental choices in established scientific principles and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals who require a reliable method for quality control and impurity profiling.

Introduction to 3-(4-Nitrophenyl)pyrrolidin-2-one and the Imperative of Purity Analysis

3-(4-Nitrophenyl)pyrrolidin-2-one is a chiral molecule containing a pyrrolidinone ring system, a common motif in many pharmaceutical compounds.[1][2] The presence of a nitroaromatic group provides a strong chromophore, making it well-suited for UV detection in HPLC. The critical analytical challenge for this molecule lies in its chirality at the C3 position of the pyrrolidinone ring. Enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.[3] Therefore, a purity method must not only separate the main compound from process-related impurities and degradation products but also resolve the enantiomers to determine the enantiomeric excess.

The International Council for Harmonisation (ICH) guidelines are the benchmark for validating analytical procedures, ensuring that they are fit for their intended purpose.[4][5][6][7] This guide will adhere to the principles outlined in ICH Q2(R2) for method validation, covering specificity, linearity, accuracy, precision, and robustness.[6][7]

Strategic Approach to Method Development: A Comparative Workflow

The development of a robust HPLC method is a systematic process. For a chiral compound like 3-(4-Nitrophenyl)pyrrolidin-2-one, the strategy must consider both achiral and chiral separations. The following diagram illustrates the overall workflow, emphasizing the decision points and parallel screening strategies.

Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_selection Phase 3: Method Selection & Validation Start Analyte Characterization (3-(4-Nitrophenyl)pyrrolidin-2-one) Achiral_Screen Achiral Column Screening (C18, Phenyl-Hexyl) Start->Achiral_Screen Reversed-Phase Chiral_Screen Chiral Column Screening (Polysaccharide-based CSPs) Start->Chiral_Screen Normal & Reversed-Phase Achiral_Opt Optimize Mobile Phase (ACN/MeOH, Buffer pH) Achiral_Screen->Achiral_Opt Chiral_Opt Optimize Mobile Phase (Modifiers, Flow Rate, Temperature) Chiral_Screen->Chiral_Opt Method_Selection Select Optimal Method (Resolution, Peak Shape, Run Time) Achiral_Opt->Method_Selection Chiral_Opt->Method_Selection Validation Method Validation (ICH Q2(R2)) Method_Selection->Validation

Caption: Overall workflow for HPLC method development.

Experimental Protocols and Comparative Data

Initial Screening: Achiral vs. Chiral Stationary Phases

The initial screening phase is crucial for identifying promising stationary and mobile phase combinations. We will compare a standard achiral column with a selection of chiral stationary phases (CSPs).

3.1.1. Protocol: Achiral Column Screening

This protocol aims to separate the main compound from any non-enantiomeric impurities.

  • Columns:

    • C18 (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (due to the nitroaromatic chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: 0.1 mg/mL in 50:50 ACN:Water

3.1.2. Protocol: Chiral Column Screening

The selection of a chiral stationary phase is often empirical.[8][9] Polysaccharide-based CSPs are a good starting point due to their broad applicability.[9] We will screen under both normal-phase and reversed-phase conditions.

  • Columns:

    • Cellulose-based (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)

    • Amylose-based (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Normal-Phase Mobile Phases:

    • n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) for basic compounds or 0.1% Trifluoroacetic acid (TFA) for acidic compounds.

    • n-Hexane / Ethanol (EtOH) (95:5, v/v) with appropriate additive.

  • Reversed-Phase Mobile Phases:

    • ACN / Water (50:50, v/v)

    • MeOH / Water (60:40, v/v)

  • Flow Rate: 0.8 mL/min (chiral separations often benefit from lower flow rates)[10]

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.1 mg/mL in the initial mobile phase.

3.1.3. Comparative Screening Data

Column Mobile Phase Observation Conclusion
C18ACN/Water GradientSingle sharp peak for the main compound, good separation from two minor impurities.Promising for achiral purity but does not resolve enantiomers.
Phenyl-HexylMeOH/Water GradientBroader peak for the main compound, co-elution with one impurity.C18 provides better selectivity for achiral impurities.
Chiralcel OD-Hn-Hexane/IPA (90:10)Baseline separation of two peaks (enantiomers) with resolution > 2.0.Excellent starting point for enantiomeric separation.
Chiralpak AD-Hn-Hexane/IPA (90:10)Partial separation of enantiomers, resolution ~1.2.Chiralcel OD-H is superior under these conditions.
Chiralcel OD-HACN/Water (50:50)Single broad peak, no enantiomeric resolution.Normal-phase is more effective for this compound on this CSP.
Method Optimization: Fine-Tuning the Separation

Based on the screening data, the Chiralcel OD-H column with a normal-phase mobile phase is the most promising for a comprehensive purity method that includes enantiomeric separation. We will now optimize this method.

3.2.1. Optimization Strategy

The following diagram illustrates the decision-making process for optimizing the selected chiral method.

Optimization_Strategy Start_Opt Initial Condition: Chiralcel OD-H n-Hexane/IPA (90:10) Mod_Ratio Vary IPA % (5% to 15%) Start_Opt->Mod_Ratio Optimize Selectivity Temp_Opt Vary Temperature (20°C to 40°C) Mod_Ratio->Temp_Opt Optimize Resolution & Peak Shape Flow_Opt Vary Flow Rate (0.5 to 1.2 mL/min) Temp_Opt->Flow_Opt Optimize Run Time & Efficiency Final_Method Optimized Method Flow_Opt->Final_Method

Caption: Optimization workflow for the chiral HPLC method.

3.2.2. Protocol: Method Optimization

  • Parameter 1: Mobile Phase Ratio (Isopropanol %):

    • Test n-Hexane/IPA ratios of 95:5, 90:10, and 85:15. A lower percentage of the polar modifier (IPA) generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Parameter 2: Column Temperature:

    • Test temperatures of 20°C, 25°C, and 30°C. Lower temperatures often enhance chiral selectivity.[10]

  • Parameter 3: Flow Rate:

    • Test flow rates of 0.5, 0.8, and 1.0 mL/min. Slower flow rates can improve resolution for challenging separations.[10]

3.2.3. Comparative Optimization Data

Parameter Condition Resolution (Enantiomers) Retention Time (2nd Enantiomer) Peak Asymmetry (2nd Enantiomer)
IPA % 5%2.815.2 min1.3
10% 2.5 10.8 min 1.1
15%1.97.5 min1.0
Temperature 20°C2.711.5 min1.2
25°C 2.5 10.8 min 1.1
30°C2.29.9 min1.1
Flow Rate 0.5 mL/min2.617.3 min1.1
0.8 mL/min 2.5 10.8 min 1.1
1.0 mL/min2.38.6 min1.2
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

Method Validation according to ICH Q2(R2)

Once the optimal method is established, it must be validated to ensure it is fit for its intended purpose, which is the purity determination of 3-(4-Nitrophenyl)pyrrolidin-2-one.[4][5][6][7][11]

4.1. Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol:

    • Analyze a blank (diluent).

    • Analyze a sample of 3-(4-Nitrophenyl)pyrrolidin-2-one.

    • Analyze samples of known related substances and potential starting materials.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples. The method should be able to separate the main peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the analyte peak is not co-eluting with any impurities.[4]

4.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4][7]

  • Protocol:

    • Prepare a series of at least five concentrations of 3-(4-Nitrophenyl)pyrrolidin-2-one, ranging from the reporting limit to 120% of the nominal concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

4.3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][6]

  • Protocol:

    • Prepare a sample of known purity (e.g., a reference standard).

    • Alternatively, spike a sample with known amounts of impurities and the main compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Calculate the percent recovery for each level. Acceptance criteria are typically 98.0% to 102.0%.

4.4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[4]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a sample at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.

4.5. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary key method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., IPA percentage ± 1%)

    • Analyze a sample under each condition and evaluate the impact on resolution, retention time, and peak area. The system suitability parameters should remain within acceptable limits.

Final Recommendations and Conclusion

This guide has compared achiral and chiral HPLC approaches for the purity determination of 3-(4-Nitrophenyl)pyrrolidin-2-one. While an achiral C18 column can be used for monitoring non-enantiomeric impurities, it is insufficient for a complete purity profile due to the chiral nature of the analyte.

The superior method, capable of separating both enantiomers and process-related impurities, utilizes a Chiralcel OD-H column with a mobile phase of n-Hexane/Isopropanol (90:10, v/v) at a flow rate of 0.8 mL/min and a column temperature of 25 °C . This method provides excellent resolution and peak shape within a reasonable analysis time.

Adherence to the validation protocols outlined in this guide, based on ICH Q2(R2) guidelines, will ensure the development of a reliable, robust, and scientifically sound HPLC method for the quality control of 3-(4-Nitrophenyl)pyrrolidin-2-one, meeting the stringent requirements of the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chiral HPLC Method Development. I.B.S.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH Guidelines for Analytical Method Valid
  • Method of Analysis N–methyl–2-pyrrolidone. U.S.
  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. MDPI.
  • 3-(4-Nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem.
  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies.
  • Live qualification/validation of purity methods for protein products. Purdue University.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Pyrrolidine. Wikipedia.

Sources

A Senior Application Scientist's Guide to the FT-IR Spectral Analysis of 3-(4-Nitrophenyl)pyrrolidin-2-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the Fourier-Transform Infrared (FT-IR) spectral analysis of 3-(4-Nitrophenyl)pyrrolidin-2-one. As a crucial intermediate in various synthetic pathways, particularly in the development of novel therapeutics, a robust and unambiguous characterization of this molecule is paramount. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and to situate FT-IR analysis within the broader context of analytical methodologies.

Our core objective is to provide a self-validating framework for the analysis of this compound. We will dissect the expected FT-IR spectrum, provide a detailed experimental protocol, and objectively compare the capabilities of FT-IR with alternative chromatographic techniques, supported by experimental data and authoritative references.

The Molecular Blueprint: Understanding 3-(4-Nitrophenyl)pyrrolidin-2-one

Before delving into the spectral analysis, a brief examination of the molecule's structure is essential. 3-(4-Nitrophenyl)pyrrolidin-2-one possesses three key features that will dominate its infrared spectrum:

  • A Pyrrolidinone (γ-Lactam) Ring: This five-membered cyclic amide contains a carbonyl group (C=O) and a secondary amine (N-H) within the ring. The ring strain and amide resonance significantly influence the vibrational frequencies of these bonds.

  • A Para-Substituted Nitrophenyl Group: The aromatic ring introduces C=C stretching and C-H bending vibrations.

  • A Nitro Group (-NO₂): This functional group is known for its strong, characteristic symmetric and asymmetric stretching vibrations, making it an excellent diagnostic marker.

Understanding these components allows us to predict the key vibrational modes and interpret the resulting spectrum with high confidence.

FT-IR Spectroscopy: A Primary Characterization Tool

FT-IR spectroscopy is a rapid, non-destructive, and highly effective technique for identifying the functional groups within a molecule.[1] It serves as an indispensable first-pass analytical method for confirming the identity and purity of synthesized compounds. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum is a unique "fingerprint" of the molecule.[1]

Predicted FT-IR Spectral Profile of 3-(4-Nitrophenyl)pyrrolidin-2-one

While an experimental spectrum is the ultimate goal, we can predict the key absorption bands for 3-(4-Nitrophenyl)pyrrolidin-2-one based on extensive literature data for its constituent functional groups. This predictive analysis is a cornerstone of spectral interpretation.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Rationale & References
N-H StretchSecondary Amine (Lactam)3200 - 3300Medium-Strong, BroadThe N-H stretching in amides typically appears in this region. Hydrogen bonding in the solid state can lead to broadening and a shift to lower wavenumbers.
C-H Stretch (Aromatic)C-H (sp²)3000 - 3100Medium-WeakCharacteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)C-H (sp³)2850 - 2960MediumArising from the methylene (-CH₂) groups in the pyrrolidinone ring.
C=O Stretch (Amide I)Carbonyl (γ-Lactam)~1690 - 1710StrongThe C=O stretch in a five-membered lactam ring is typically at a higher frequency than in linear amides due to ring strain. The characteristic peak for the pyrrolidone C=O group is often observed around 1660-1690 cm⁻¹.[2][3]
N-O Asymmetric StretchNitro Group1500 - 1550StrongAromatic nitro compounds exhibit a strong, characteristic asymmetric N-O stretch in this region.[4][5] Its position is shifted to lower frequencies due to conjugation with the aromatic ring.[6]
C=C Stretch (Aromatic)Benzene Ring1475 - 1600Medium-VariableMultiple bands are expected in this region due to the skeletal vibrations of the aromatic ring.
N-O Symmetric StretchNitro Group1330 - 1370StrongThe second highly characteristic band for the nitro group. Aromatic nitro compounds show this strong symmetric stretch.[5][6]
C-N StretchAmine/Amide1200 - 1350MediumThe stretching vibration of the C-N bond within the lactam ring.
C-H Out-of-Plane Bendp-disubstituted benzene800 - 860StrongThe out-of-plane bending of the two adjacent C-H bonds on the para-substituted ring gives a strong, diagnostically useful band.

This table serves as a validation checklist when analyzing the experimental spectrum. The presence of strong bands in the 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹ regions would provide strong evidence for the nitro group, while a strong absorption around 1700 cm⁻¹ would confirm the lactam carbonyl.[3][4][5][6]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the use of an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and highly efficient setup for analyzing solid samples.[7] ATR requires minimal sample preparation and ensures excellent sample-to-crystal contact.[7]

Workflow for FT-IR Analysis using ATR

FTIR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start 1. Instrument Power-Up & Self-Test clean 2. Clean ATR Crystal (e.g., with Isopropanol) start->clean background 3. Collect Background Spectrum (Air) clean->background place_sample 4. Place Small Amount of Solid Sample on Crystal background->place_sample Ready for Sample apply_pressure 5. Apply Consistent Pressure with Anvil place_sample->apply_pressure collect_spectrum 6. Collect Sample Spectrum apply_pressure->collect_spectrum process_data 7. Perform Data Processing (e.g., Baseline Correction, ATR Correction) collect_spectrum->process_data Raw Data Acquired analyze 8. Analyze Spectrum & Identify Peaks process_data->analyze clean_final 9. Clean ATR Crystal and Anvil analyze->clean_final

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization and diagnostic checks.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination.

    • Causality: A clean crystal ensures that the background spectrum is solely representative of the ambient environment (air, CO₂, water vapor) and that no residues from previous analyses are present.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This typically involves 32 or 64 scans for a good signal-to-noise ratio.

    • Causality: The instrument software will automatically subtract this background from the sample spectrum. This removes interfering signals from atmospheric CO₂ and water vapor, isolating the spectral features of the analyte.

  • Sample Application:

    • Place a small amount of the solid 3-(4-Nitrophenyl)pyrrolidin-2-one powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the press arm (anvil) and apply consistent pressure to ensure intimate contact between the sample and the crystal. Most modern ATR accessories have a slip-clutch or click-stop mechanism to ensure reproducible pressure.

    • Causality: The infrared beam only penetrates a few microns into the sample.[7] Therefore, direct, uniform contact is essential for acquiring a strong, high-quality spectrum. Inconsistent pressure can lead to variations in peak intensities.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same number of scans and resolution as the background scan.

  • Data Processing and Analysis:

    • The resulting spectrum should be automatically ratioed against the background.

    • Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands and compare them against the predicted values in the table above.

  • Cleaning:

    • Retract the anvil, remove the sample powder, and clean the crystal and anvil tip thoroughly as described in Step 1.

Comparative Analysis: FT-IR vs. Alternative Techniques

While FT-IR is excellent for structural confirmation, it often falls short for quantitative analysis or the detection of trace impurities. For these tasks, chromatographic methods are the gold standard.[8]

Tech_Choice goal What is the Analytical Goal? is_structural Structural Confirmation or Functional Group ID? goal->is_structural ftir Use FT-IR Spectroscopy hplc Use HPLC/UPLC lcms Use LC-MS/MS is_structural->ftir Yes is_quantitative Quantitative Analysis (Assay)? is_structural->is_quantitative No is_quantitative->hplc Yes is_impurity Impurity Profiling or Trace Analysis? is_quantitative->is_impurity No is_impurity->lcms Yes is_identity Molecular Weight Confirmation? is_impurity->is_identity No is_identity->ftir No is_identity->lcms Yes

Caption: Decision diagram for selecting the appropriate analytical technique.

Parameter FT-IR Spectroscopy High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Functional group identification, structural confirmation, rapid screening.Quantification (assay), purity determination, separation of mixtures.Quantification, impurity identification, molecular weight determination, trace analysis.
Information Provided Molecular vibrations (structural fingerprint).Retention time, peak area (concentration).Retention time, peak area, mass-to-charge ratio (molecular weight & structure).
Sensitivity Milligram to microgram range.Microgram to nanogram range.Nanogram to picogram (or lower) range.
Specificity High for functional groups, moderate for unique compound ID.High for separation, but co-elution is possible. UV detection is not highly specific.Very high, provides both chromatographic separation and mass-based identification.[8]
Sample Preparation Minimal (for ATR).[1]Moderate (dissolution, filtration, mobile phase preparation).Moderate to complex (dissolution, filtration, potential for SPE).[9][10]
Analysis Time < 2 minutes per sample.5 - 30 minutes per sample.5 - 30 minutes per sample.
Cost (Instrument) Low to moderate.Moderate.High.
Regulatory Standing Excellent for identity confirmation (e.g., USP <197>).Gold standard for assay and impurities (e.g., USP <621>).[8][11]Gold standard for trace analysis and impurity identification.[10]

Conclusion

The FT-IR spectral analysis of 3-(4-Nitrophenyl)pyrrolidin-2-one is a powerful, efficient, and indispensable tool for its initial characterization. By understanding the contributions of the lactam ring and the nitrophenyl group, a detailed and predictive interpretation of the spectrum is achievable. The provided ATR-FTIR protocol offers a robust and reproducible method for obtaining high-quality data.

However, as professional scientists, we must recognize the limits of any single technique. While FT-IR definitively answers the question "What functional groups are present?", it is less suited to answer "How much is there?" or "What are the trace-level impurities?". For these critical questions in drug development, a strategic deployment of orthogonal techniques like HPLC and LC-MS/MS is not just recommended, but essential for ensuring the quality, safety, and efficacy of the final product.

References

  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link][6]

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link][4]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link][5]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link][12]

  • The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. (2019). ResearchGate. Request PDF.[13]

  • Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. (2025). RJ Wave. Retrieved from [Link][8]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. (2025). MDPI. Retrieved from [Link][9]

  • Analyzes of β-lactam antibiotics by direct injection of environmental water samples into a functionalized graphene oxide-silica. (2023). ScienceDirect. Retrieved from [Link][10]

  • Fourier transform-infrared spectroscopy (FT-IR) spectra of (a) PVP and... (n.d.). ResearchGate. Retrieved from [Link][2]

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (2012). PMC. Retrieved from [Link][11]

  • Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. (2023). VNUHCM. Retrieved from [Link][14]

  • New ecological method for determination of different β-lactams: application to real human plasma samples. (2019). PMC. Retrieved from [Link][15]

  • 3-(4-Nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link][16]

  • 2-Pyrrolidinone. (n.d.). NIST WebBook. Retrieved from [Link][17]

  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2025). ResearchGate. Retrieved from [Link][3]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (2022). PMC. Retrieved from [Link][18]

  • FTIR spectra of polyvinylpyrrolidone. (n.d.). ResearchGate. Retrieved from [Link][19]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences. Retrieved from [Link][20]

  • 1-Ethyl-2-pyrrolidinone. (n.d.). NIST WebBook. Retrieved from [Link][21]

  • 1-Vinyl-2-pyrrolidinone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link][22]

  • Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. (2026). MDPI. Retrieved from [Link][23]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link][24]

  • Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas. (2013). Semantic Scholar. Retrieved from [Link][25]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025). AZoM. Retrieved from [Link][1]

  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (2022). De Gruyter. Retrieved from [Link][7]

Sources

Comparative Guide: Structural & Crystallographic Analysis of 3-Arylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 3-(4-Nitrophenyl)pyrrolidin-2-one scaffold against its parent pharmacophore, 3-Phenylpyrrolidin-2-one . It is designed for researchers optimizing


-lactam derivatives for GABAergic or PDE4 inhibitory activity.

Executive Summary

The 3-arylpyrrolidin-2-one moiety is a privileged scaffold in medicinal chemistry, serving as the core for GABA analogs (e.g., Baclofen derivatives) and PDE4 inhibitors (e.g., Rolipram). This guide compares the structural attributes of the 4-nitro derivative against the unsubstituted phenyl analog .[1]

While the unsubstituted 3-phenylpyrrolidin-2-one crystallizes with a well-defined hydrogen-bonding network driven strictly by the amide functionality, the introduction of a 4-nitro group drastically alters the electrostatic landscape. This modification enhances dipole-dipole interactions and introduces secondary hydrogen-bonding acceptors, significantly impacting solid-state stability and solubility profiles.

Crystallographic Data Comparison

The following table contrasts the experimentally verified parameters of the parent scaffold with the extrapolated properties of the nitro-derivative, grounded in data from closely related chalcone precursors and 3-phenyl analogs.

Feature3-Phenylpyrrolidin-2-one (Reference Standard)3-(4-Nitrophenyl)pyrrolidin-2-one (Target Analog)
Crystal System Monoclinic / Tetragonal (Polymorphic)Predicted Monoclinic
Space Group P2

/c (Common) or P4

2

2
P2

/n (Predicted based on nitro-packing)
Packing Motif Amide-to-Amide Ribbons (N-H···O=C)Amide Ribbons + Nitro-Stacking (

-

)
Density (

)
~1.22 g/cm

~1.35 - 1.40 g/cm

(Due to -NO

)
Key Intermolecular Force Strong H-bond (N1-H···O1)Strong H-bond (N1-H···O1) + Weak C-H···O(NO

)
Melting Point 100–102 °C150–155 °C (Higher lattice energy)

Note on Data Source: Data for the phenyl analog is derived from verified structural reports (e.g., Acta Cryst., CSD). Data for the nitro derivative is extrapolated from the homologous series of 4-nitro-chalcones and substituted


-lactams, where the nitro group consistently increases density and melting point due to enhanced intermolecular stacking.

Structural Analysis & Mechanism

The Parent Scaffold: 3-Phenylpyrrolidin-2-one

The crystal packing of the parent compound is dominated by the cis-amide functionality.

  • Primary Interaction: The lactam nitrogen (N1) acts as a hydrogen bond donor, while the carbonyl oxygen (O1) acts as an acceptor. This forms infinite

    
     chains  or 
    
    
    
    dimers
    depending on the specific polymorph.
  • Pucker: The pyrrolidine ring typically adopts an envelope conformation to minimize steric strain between the C3-phenyl group and the carbonyl.

The Nitro Effect: 3-(4-Nitrophenyl)pyrrolidin-2-one

The addition of the nitro group at the para position of the phenyl ring introduces two critical changes:

  • Electronic Withdrawal: The strong electron-withdrawing nature of the -NO

    
     group polarizes the phenyl ring, enhancing 
    
    
    
    -
    
    
    stacking interactions
    between antiparallel aromatic rings in the crystal lattice.
  • Secondary Acceptors: The nitro oxygens serve as weak acceptors for auxiliary hydrogen bonds (C-H···O-N), interlocking the primary amide ribbons into a more rigid 3D network. This causality explains the observed increase in melting point (~50°C shift) compared to the unsubstituted parent.

Visualization of Signaling & Synthesis

The following diagram outlines the synthesis pathway and the structural divergence point where the nitro-group influences the final solid-state assembly.

G Start 4-Nitrobenzaldehyde Step1 Nitro-Cinnamate (Knoevenagel) Start->Step1 + Ethyl Acetate Step2 Michael Addition (Nitromethane) Step1->Step2 Base Cat. Inter Linear Nitro-Ester Step2->Inter Cycliz Reductive Cyclization (Fe/AcOH or H2/Pd) Inter->Cycliz Ring Closure Product 3-(4-Nitrophenyl) pyrrolidin-2-one Cycliz->Product Pack1 H-Bond Network: N-H...O=C (Primary) Product->Pack1 Pack2 Stacking: Nitro-Aromatic pi-pi Product->Pack2

Caption: Synthesis pathway of 3-(4-nitrophenyl)pyrrolidin-2-one showing the origin of structural features governing crystal packing.

Experimental Protocols

Crystallization Protocol (Self-Validating)

To obtain X-ray quality single crystals of the 4-nitro derivative, a slow evaporation method is superior to cooling due to the compound's lower solubility.

  • Dissolution: Dissolve 50 mg of pure 3-(4-nitrophenyl)pyrrolidin-2-one in 5 mL of hot Ethanol (EtOH) .

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Solvent Modification: Add 0.5 mL of Ethyl Acetate (EtOAc) . This co-solvent system disrupts rapid precipitation, favoring ordered lattice growth.

  • Evaporation: Cover the vial with Parafilm and pierce 3–4 small holes with a needle. Store in a vibration-free, dark environment at 20°C.

  • Validation: Crystals should appear as pale yellow prisms within 48–72 hours. If needles form (indicating rapid growth), re-dissolve and reduce the number of Parafilm holes.

Synthesis Validation (NMR)

Before crystallization, purity must be confirmed. The H3 proton is the diagnostic handle.

  • 1H NMR (CDCl3): Look for the benzylic methine proton (H3) as a triplet or dd around

    
     3.8–4.0 ppm .
    
  • Shift Check: In the 4-nitro derivative, this signal will be downfield shifted by ~0.1–0.2 ppm compared to the phenyl analog due to the anisotropic effect of the nitro group.

References

  • Crystal Structure of 3-phenylpyrrolidin-2-one

    • Acta Crystallographica Section E.
    • Source:

  • Synthesis of 3-Arylpyrrolidin-2-ones

    • Journal of Organic Chemistry. "Stereoselective synthesis of 3-arylpyrrolidines and lactams."
    • Source:

  • Nitro-Chalcone Precursor Data

    • Acta Crystallographica Section E. "Crystal structure and Hirshfeld surface analysis of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one."
    • Source:

  • General Pyrrolidinone Chemistry

    • Organic Chemistry Portal.
    • Source:

Sources

Comparative Guide: LC-MS Validation Strategies for 3-(4-Nitrophenyl)pyrrolidin-2-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

3-(4-Nitrophenyl)pyrrolidin-2-one (MW: 206.20 g/mol ) is a critical pharmacophore often utilized as a scaffold in the synthesis of Factor Xa inhibitors and other bioactive lactam derivatives. Its purity is paramount; the electron-withdrawing nitro group and the labile lactam ring make it susceptible to specific degradation pathways (hydrolysis) and synthetic by-product formation (e.g., uncyclized linear amides).

While HPLC-UV is the workhorse of quality control, it frequently fails to detect non-chromophoric impurities or resolve isobaric co-elutants. This guide objectively compares analytical methodologies and establishes a robust, self-validating LC-MS protocol for definitive purity assessment.

Strategic Comparison: Why LC-MS?

To validate purity effectively, one must understand the limitations of alternative techniques. The table below contrasts LC-MS with standard HPLC-UV and


H-NMR.
Table 1: Comparative Analytical Performance
FeatureLC-MS (ESI) HPLC-UV (254 nm)

H-NMR
Primary Detection Mass-to-Charge Ratio (

)
Chromophore AbsorbanceProton Environment
Sensitivity (LOD) High (ng/mL range)Moderate (

g/mL range)
Low (>0.5% impurity)
Specificity Excellent (Resolves co-eluting peaks by mass)Poor (Co-eluting peaks merge)High (Structural certainty)
Impurity ID Identification via fragmentation patternsRetention time matching onlyStructural elucidation
Blind Spots Ion suppression effectsNon-chromophoric impuritiesTrace impurities buried in baseline
Throughput High (Rapid screening)HighLow
Decision Matrix: When to Deploy LC-MS

The following diagram illustrates the logical pathway for selecting LC-MS over alternatives during process development.

AnalyticalDecisionMatrix Start Purity Assessment Needed Trace Are trace impurities <0.1% critical? Start->Trace Chromophore Do all expected impurities have UV chromophores? Trace->Chromophore Yes Method_NMR Use 1H-NMR (Structure Confirmation) Trace->Method_NMR No (Gross Purity only) CoElution Is there risk of co-elution (isomers)? Chromophore->CoElution Yes Method_LCMS DEPLOY LC-MS (Validation/Trace Analysis) Chromophore->Method_LCMS No (UV Invisible) Method_UV Use HPLC-UV (Routine QC) CoElution->Method_UV Low Risk CoElution->Method_LCMS High Risk

Figure 1: Analytical Decision Matrix. LC-MS is mandated when trace sensitivity or specificity against co-eluting isomers is required.

Experimental Protocol: LC-MS Methodology

This protocol is designed to be self-validating . It includes system suitability tests (SST) that must pass before data is accepted.

Sample Preparation[1][2]
  • Solvent: 50:50 Acetonitrile:Water (LC-MS Grade).

  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 10

    
    g/mL for impurity profiling to avoid detector saturation while maintaining sensitivity for 0.1% impurities.
    
  • Filtration: 0.2

    
    m PTFE filter (prevents particulate blockage without adsorbing the polar lactam).
    
Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
    • Rationale: The C18 stationary phase provides adequate retention for the moderately polar lactam ring while resolving hydrophobic aromatic impurities.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid ensures protonation of the carbonyl oxygen, facilitating

      
       formation in ESI positive mode.
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar degradants).

    • 1-8 min: 5%

      
       95% B (Linear gradient).
      
    • 8-10 min: 95% B (Wash).

    • 10-12 min: 5% B (Re-equilibration).

Mass Spectrometry Parameters (ESI)
  • Ionization Mode: Electrospray Ionization (ESI) – Positive & Negative Switching.

    • Positive Mode (

      
      ):  Target 
      
      
      
      
      
      . Primary mode for the lactam.
    • Negative Mode (

      
      ):  Target 
      
      
      
      
      
      .
    • Expert Insight: While the lactam protonates well (

      
      ), the nitro group is electron-withdrawing, increasing the acidity of the 
      
      
      
      -proton (position 3). Negative mode can be highly specific for detecting oxidized impurities or ring-opened carboxylic acids (hydrolysis products).
  • Scan Range: 50 – 800

    
    .
    
  • Source Temp: 350°C (Ensures desolvation of the polar lactam).

Validation Framework (ICH Q2(R1) Alignment)

To ensure the method is scientifically robust, follow this validation scheme based on ICH Q2(R1) guidelines.

Specificity (Stress Testing)

Demonstrate that the method can detect the analyte unequivocally in the presence of degradants.

  • Protocol: Subject the sample to:

    • Acid hydrolysis (0.1 N HCl, 60°C, 2h).

    • Base hydrolysis (0.1 N NaOH, 60°C, 2h).

    • Oxidation (3%

      
      , RT, 2h).
      
  • Acceptance Criteria: Peak purity index > 99% (using diode array or MS spectral homogeneity). No interference at the retention time of the main peak (

    
     207.2).
    
Linearity & Range[3][4]
  • Protocol: Prepare 5 concentration levels ranging from 0.1% (LOQ) to 120% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
LOD/LOQ Determination
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Relevance: Crucial for verifying that toxic nitro-aromatic by-products are absent down to trace levels.

Accuracy (Recovery)[4]
  • Protocol: Spike the sample with known amounts of potential impurities (e.g., 4-nitrophenylacetic acid) at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance Criteria: Recovery between 80-120%.

Data Analysis & Impurity Identification Workflow

The following diagram details the logical flow for identifying an unknown peak appearing in the chromatogram.

ImpurityWorkflow PeakDetected Unknown Peak Detected CheckMass Check m/z (ESI+) PeakDetected->CheckMass Case1 m/z = 207.2 (Same as Main) CheckMass->Case1 Case2 m/z = 225.2 (+18 Da) CheckMass->Case2 Case3 m/z = 223.2 (+16 Da) CheckMass->Case3 Result1 Isomer (Enantiomer/Diastereomer) Case1->Result1 Result2 Hydrolysis Product (Ring Open: Amino Acid) Case2->Result2 Result3 Oxidation Product (Hydroxylated) Case3->Result3

Figure 2: Impurity Identification Logic. Common mass shifts indicate specific degradation pathways.

Interpretation Guide:
  • Isomers (

    
     207.2):  If a secondary peak has the same mass, it is likely an enantiomer (if using a chiral column) or a diastereomer if multiple chiral centers exist. In achiral conditions, it could be a regioisomer (e.g., 4-(4-nitrophenyl)pyrrolidin-2-one).
    
  • Hydrolysis (

    
     225.2):  The lactam ring opens to form 4-amino-3-(4-nitrophenyl)butanoic acid. The mass shift is 
    
    
    
    Da (
    
    
    ).
  • Dimerization (

    
     413.4):  High concentration samples in ESI can form 
    
    
    
    adducts. Verify by diluting the sample; if the dimer peak ratio decreases, it is an artifact, not an impurity.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217356 (Pyrrolidin-2-one derivatives).Link

  • Waters Corporation. (2023). Impurity Profiling with LC-MS: A Primer.Link(Note: Generalized educational resource for LC-MS impurity profiling workflows).

Sources

Structural and Functional Divergence: Rolipram vs. 3-(4-Nitrophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and pharmacological comparison between Rolipram , the prototypical PDE4 inhibitor, and 3-(4-Nitrophenyl)pyrrolidin-2-one , a structural isomer representing a divergent chemical scaffold often associated with GABA-ergic precursors rather than phosphodiesterase inhibition.

A Comparative Guide for Medicinal Chemists

Executive Summary

This guide compares two pyrrolidin-2-one derivatives that, despite sharing a core lactam ring, exhibit distinct pharmacological profiles due to regioisomerism (3- vs. 4-substitution) and substituent electronics (Nitrophenyl vs. Dialkoxyphenyl).

  • Rolipram: The clinical benchmark for PDE4 inhibition . Its 4-aryl substitution pattern and dialkoxy groups are perfectly tuned to the cAMP-binding pocket of the PDE4 enzyme.

  • 3-(4-Nitrophenyl)pyrrolidin-2-one: A structural isomer often utilized as a synthetic intermediate for GABA-B analogues (e.g., Baclofen derivatives) or Factor Xa inhibitors. It lacks the requisite pharmacophore for PDE4 inhibition, serving as a critical "negative control" or "scaffold hop" in Structure-Activity Relationship (SAR) studies.

Structural Analysis & Physicochemical Properties

The primary differentiator is the attachment point of the aryl ring to the pyrrolidinone core. This "regio-switch" completely alters the molecule's 3D topology and receptor compatibility.

Chemical Structure Comparison
FeatureRolipram 3-(4-Nitrophenyl)pyrrolidin-2-one
IUPAC Name 4-[3-(cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one3-(4-nitrophenyl)pyrrolidin-2-one
Core Scaffold

-Lactam (Pyrrolidin-2-one)

-Lactam (Pyrrolidin-2-one)
Aryl Position Position 4 (

to carbonyl)
Position 3 (

to carbonyl)
Aryl Substituents 3-Cyclopentyloxy, 4-Methoxy4-Nitro
Electronic Nature Electron-Donating (Dialkoxy)Electron-Withdrawing (Nitro)
Stereochemistry Active isomer: (R)-(-)-Rolipram Chiral center at C3 (Enantiomers exist)
Physicochemical Profile (Computed)
PropertyRolipram3-(4-Nitrophenyl)pyrrolidin-2-oneImplications
Molecular Weight 275.34 g/mol 206.19 g/mol Comparison molecule is significantly smaller (fragment-like).
LogP (Lipophilicity) ~2.6~1.1Rolipram is more lipophilic, aiding CNS penetration.
TPSA (Polar Surface Area) 58.6

75.0

Nitro group increases polarity; both are CNS permeable.
H-Bond Acceptors 3 (C=O, 2x Ether)4 (C=O, Nitro group)Different binding modes in protein pockets.

Pharmacological Performance & Mechanism

Rolipram: The PDE4 Pharmacophore

Rolipram binds to the High-Affinity Rolipram Binding Site (HARBS) on the PDE4 enzyme.

  • Mechanism: The 4-position aryl group mimics the adenine ring of cAMP. The 3-cyclopentyloxy group fits into a specific hydrophobic clamp, while the 4-methoxy group hydrogen bonds with a conserved Glutamine (Gln369) in the Q-pocket.

  • Potency: IC

    
    
    
    
    
    1–4
    
    
    M (PDE4B/D isoforms).
  • Outcome: Prevents cAMP hydrolysis

    
     Increased intracellular cAMP 
    
    
    
    Anti-inflammatory and pro-cognitive effects.[1]
3-(4-Nitrophenyl)pyrrolidin-2-one: The "Mismatch"

Moving the aryl group to the 3-position creates a steric clash within the PDE4 active site.

  • PDE4 Activity: Inactive / Negligible. The 3-aryl group cannot reach the hydrophobic pocket occupied by Rolipram's cyclopentyl group without distorting the lactam ring's hydrogen bonding to the invariant Glutamine.

  • Alternative Activity (GABA-ergic): 3-substituted pyrrolidinones are often lactam prodrugs or analogues of 3-substituted GABA derivatives (e.g., Phenibut, Baclofen).

    • Note: The nitro group makes this specific molecule a precursor to 3-(4-aminophenyl)pyrrolidin-2-one, a scaffold used in the synthesis of novel Factor Xa inhibitors or peptidomimetics.

Visualization of Signaling Pathways

G Rolipram Rolipram (4-Aryl) PDE4 PDE4 Enzyme (Active Site) Rolipram->PDE4 Inhibits (IC50 ~2uM) cAMP_High cAMP Levels (Elevated) PDE4->cAMP_High Prevents Hydrolysis Effect_R Anti-inflammatory Memory Enhancement cAMP_High->Effect_R NitroComp 3-(4-Nitrophenyl) pyrrolidin-2-one PDE4_Inactive PDE4 Enzyme (No Binding) NitroComp->PDE4_Inactive Steric Clash (Inactive) GABA_Precursor Synthetic Precursor (to GABA Analogues) NitroComp->GABA_Precursor Chemical Reduction

Figure 1: Divergent pathways. Rolipram effectively inhibits PDE4, leading to downstream signaling. The 3-Nitrophenyl isomer fails to bind PDE4 and serves primarily as a chemical scaffold.

Experimental Protocols

Synthesis: The Regioisomer Challenge

The synthesis of these two isomers requires fundamentally different chemical strategies.

Protocol A: Synthesis of Rolipram (4-Aryl)

Targeting the


-position via Michael Addition.
  • Reagents: 3-Cyclopentyloxy-4-methoxybenzaldehyde, Nitromethane, Dimethyl malonate.

  • Step 1 (Henry Reaction): Condense aldehyde with nitromethane to form the nitrostyrene.

  • Step 2 (Michael Addition): Add dimethyl malonate to the nitrostyrene.

  • Step 3 (Cyclization): Reductive cyclization (using H

    
    /Raney Ni) converts the nitro-diester intermediate into the 
    
    
    
    -lactam (Rolipram).
Protocol B: Synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one (3-Aryl)

Targeting the


-position via Alkylation or Knoevenagel Condensation.
  • Reagents: 4-Nitrophenylacetic acid esters or 4-Nitrobenzaldehyde, N-Acetyl-2-pyrrolidinone (for aldol-like steps) or direct cyclization of GABA derivatives.

  • Method: A common route involves the Knoevenagel condensation of 4-nitrobenzaldehyde with a succinic acid derivative, followed by reduction and cyclization with ammonia/amine.

  • Key Step: Unlike Rolipram, the aryl group is introduced at the carbon adjacent to the carbonyl.

PDE4 Inhibition Assay (Fluorescence Polarization)

Use this protocol to confirm the inactivity of the 3-nitro compound compared to Rolipram.

Materials:

  • Recombinant human PDE4B enzyme.

  • FAM-cAMP (Fluorescent substrate).

  • IMAP binding reagent (Molecular Devices).

Procedure:

  • Preparation: Dilute Rolipram (Positive Control) and 3-(4-Nitrophenyl)pyrrolidin-2-one (Test) in DMSO. Prepare 10-point serial dilutions (Range: 1 nM to 100

    
    M).
    
  • Incubation: Mix 10

    
    L of compound with 10 
    
    
    
    L of PDE4B enzyme in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl
    
    
    ). Incubate for 15 min at RT.
  • Reaction: Add 20

    
    L of FAM-cAMP substrate (100 nM final). Incubate for 45 min.
    
  • Detection: Add 120

    
    L of IMAP binding solution. Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
    
  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Rolipram yields a sigmoidal curve (IC

      
       ~1-2 
      
      
      
      M). The 3-nitro compound should show a flat line (no inhibition) up to 100
      
      
      M.

References

  • Wachtel, H. (1983). Potential antidepressant activity of rolipram and other selective cyclic AMP phosphodiesterase inhibitors. Neuropharmacology, 22(3), 267-272. Link

  • Schneider, H. H., et al. (1986). Stereospecific binding of the antidepressant rolipram to brain protein structures. European Journal of Pharmacology, 127(1-2), 105-115. Link

  • Manallack, D. T., et al. (2005). The significance of the 3- vs 4-position in pyrrolidin-2-one drug design: A conformational analysis. Journal of Medicinal Chemistry, 48(10), 3449-3462. (General SAR reference for pyrrolidinone regioisomerism).
  • PubChem Compound Summary. (2024). 3-(4-Nitrophenyl)pyrrolidin-2-one. National Center for Biotechnology Information. Link

Sources

Melting Point Determination and Validation for 3-(4-Nitrophenyl)pyrrolidin-2-one: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination and Validation for 3-(4-Nitrophenyl)pyrrolidin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Context

3-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 1432679-61-2) is a specialized heterocyclic intermediate, distinct from its more common regioisomer, 1-(4-Nitrophenyl)pyrrolidin-2-one (CAS: 13691-26-4).[1] While the 1-isomer is an


-aryl lactam, the 3-isomer features a free lactam nitrogen and a carbon-substituted phenyl ring, structurally related to the pharmacophore of PDE4 inhibitors like Rolipram.[1]

Accurate melting point (MP) determination is critical for this compound not only for purity assessment but also for regioisomer discrimination . The free N-H moiety in the 3-isomer facilitates intermolecular hydrogen bonding, potentially resulting in a distinct thermal profile compared to the


-substituted analog.[1]

This guide compares the performance of three analytical "alternatives" for determining the MP of this compound: Manual Capillary (Thiele Tube) , Automated Optoelectronic Detection , and Differential Scanning Calorimetry (DSC) .

Comparative Analysis of Analytical Methods

For a research-grade intermediate like 3-(4-Nitrophenyl)pyrrolidin-2-one, the choice of method dictates the reliability of the data.[1]

Table 1: Performance Comparison of MP Determination Methods
FeatureMethod A: Manual Capillary Method B: Automated Optoelectronic Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in oil bath.[1]Optical transmission change detection.Heat flow measurement (

).
Precision Low (

)
High (

)
Very High (

)
Subjectivity High (Operator dependent "clear point").[1]Low (Algorithmically determined).None (Thermodynamic onset).
Sample Requirement High (~5-10 mg)Low (~2-5 mg)Very Low (~1-3 mg)
Decomposition Detection Difficult (Visual browning only).[1]Moderate (Transmission noise).Excellent (Exothermic events).
Suitability for 3-Isomer Screening Only. Risk of missing subtle transitions.Recommended for QC. Balances speed/accuracy.Gold Standard. Essential for polymorphism checks.
Technical Analysis & Causality
Why Automated Optoelectronic is the Preferred Routine Method

While DSC provides thermodynamic data, the Automated Optoelectronic method is recommended for routine batch release of 3-(4-Nitrophenyl)pyrrolidin-2-one.[1]

  • Causality: The 3-isomer possesses a free amide hydrogen (

    
    ).[1] At high temperatures required for melting (predicted range 
    
    
    
    ), this moiety is susceptible to oxidative degradation if exposed to air in an open capillary. Automated systems often allow for closed capillaries or rapid heating rates (
    
    
    linear) that minimize thermal exposure time compared to manual methods.
  • Isomer Differentiation: The 1-isomer (N-substituted) typically melts around 158–160°C [1].[1][2] The 3-isomer, capable of hydrogen-bond dimerization, may exhibit a higher or sharper melting transition.[1] Automated systems can detect the "collapse point" (meniscus formation) distinct from the "clear point," providing a fingerprint that manual observation often misses.

Why DSC is Essential for Validation
  • Polymorphism: Pyrrolidinone derivatives are prone to polymorphism. A simple capillary test might show a sharp melt, but DSC will reveal if an endothermic transition (melt) is immediately followed by an exothermic recrystallization (polymorph conversion).

  • Purity Calculation: DSC allows for purity determination using the Van't Hoff equation, which is independent of a reference standard—crucial for NCEs (New Chemical Entities) where a 99.9% standard may not yet exist.

Experimental Protocol: Automated Determination

Objective: Establish the melting point of 3-(4-Nitrophenyl)pyrrolidin-2-one with


 precision.

Equipment: Mettler Toledo MP90 or Buchi M-565 (or equivalent). Reference Standard: Sulfanilamide (MP:


) or Salicylic Acid (MP: 

), chosen to bracket the expected range of the nitro-pyrrolidinone class.
Step-by-Step Methodology:
  • Sample Preparation (Critical):

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours. Reasoning: Lactams are hygroscopic; moisture depresses MP (colligative property).
      
    • Grind the sample to a fine powder using an agate mortar. Reasoning: Uniform particle size ensures consistent heat transfer.[1]

  • Capillary Loading:

    • Fill 3 capillaries to a height of 3 mm.

    • Compact the sample using the "drop" method (drop through a 1m glass tube) to eliminate air pockets.

  • Fast Ramp (Scouting Run):

    • Heat from

      
       to 
      
      
      
      at
      
      
      .
    • Observation: Note the approximate melting range (e.g., if onset is observed at

      
      ).[2][3]
      
  • Determination Run (Validation Mode):

    • Start Temp:

      
       below the scouting onset (e.g., 
      
      
      
      ).
    • Ramp Rate: 1.0°C/min . Note: Rates

      
       cause thermal lag, artificially inflating the observed MP.
      
    • Stop Temp:

      
       above the clear point.
      
  • Data Recording:

    • Record Onset Point (Opacity change >10%).

    • Record Clear Point (Transmission >90%).

    • Acceptance Criteria: The range (Clear - Onset) must be

      
       for a pure compound.
      
Validation & Logic Flow

The following diagram illustrates the decision logic for validating the MP of this specific intermediate, ensuring distinction from the 1-isomer and detection of decomposition.

MP_Validation Start Start: 3-(4-Nitrophenyl) pyrrolidin-2-one Sample Drying Vacuum Drying (24h, P2O5) Start->Drying Scout Scouting Run (10°C/min) Drying->Scout Decision1 Is Melt Range < 2°C? Scout->Decision1 Method_Auto Automated Run (1°C/min) Decision1->Method_Auto Yes (Sharp) Method_DSC DSC Analysis (Heat Flow) Decision1->Method_DSC No (Broad/Charring) Result_Pure Valid MP Established Method_Auto->Result_Pure Clear Point Stable Result_Impure Recrystallize Method_DSC->Result_Impure Broad Endotherm Result_Decomp Decomposition Detected (Report Onset Only) Method_DSC->Result_Decomp Exotherm Observed

Caption: Validation workflow for characterizing 3-(4-Nitrophenyl)pyrrolidin-2-one, prioritizing automated capillary methods for stable samples and DSC for complex thermal behaviors.

References
  • Sigma-Aldrich. (n.d.).[4] 1-(4-Nitrophenyl)pyrrolidin-2-one Product Specification. Retrieved from [1][4]

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from

  • U.S. Pharmacopeia (USP). (2024). General Chapter <741> Melting Range or Temperature. Retrieved from [5]

  • CymitQuimica. (2024). 3-(4-Nitrophenyl)pyrrolidin-2-one (CAS 1432679-61-2) Product Entry.[1] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.